2,4-Dimethoxytoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNMRWURXNWCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191474 | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-90-3 | |
| Record name | 2,4-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38064-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38064-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethoxytoluene (CAS: 38064-90-3)
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxytoluene (CAS: 38064-90-3), a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the physicochemical properties, spectroscopic data, a proposed synthesis protocol, and known applications of this compound. Additionally, it covers its biological activity, toxicological profile, and essential safety information. The guide aims to be a thorough resource, incorporating structured data, detailed experimental procedures, and logical visualizations to facilitate a deeper understanding of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |
| Molecular Weight | 152.19 g/mol | [1][2][3][4] |
| Density | 1.036 g/mL at 25 °C | [1] |
| Boiling Point | 110-120 °C at 30 mmHg | [1] |
| 210-211 °C at 760 mmHg (estimated) | [1] | |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Refractive Index | n20/D 1.524 | |
| Solubility | Soluble in water (326.1 mg/L at 25 °C, estimated) | [1] |
| Vapor Pressure | 0.196 mmHg (estimated) | [1] |
| logP (o/w) | 2.760 | [1] |
Spectroscopic Data
Synthesis and Manufacturing
A plausible synthetic route for this compound involves the methylation of 4-methylresorcinol (2,4-dihydroxytoluene). This method is analogous to the methylation of other phenolic compounds.[6][7]
Caption: Proposed synthesis of this compound via methylation.
Experimental Protocol: Methylation of 4-Methylresorcinol
This protocol describes a general procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Methylresorcinol
-
Dimethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylresorcinol in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add dimethyl sulfate dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted starting material.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Applications
This compound is a versatile chemical intermediate with applications in various fields:
-
Pharmaceutical and Fragrance Synthesis: It serves as a building block for more complex molecules in the pharmaceutical and fragrance industries.[8][9]
-
Diagnostic Assays: The compound is used in the manufacturing of diagnostic assays, particularly in hematology and histology.
-
Biochemical Reagent: It has been investigated for its biochemical properties, including potential insect repellent activity.[3]
-
Material Science: Its stable aromatic structure makes it a candidate for the development of specialty polymers and coatings.[8]
-
Dyes and Agrochemicals: It can be used as a precursor in the synthesis of certain dyes and agrochemicals.[8]
Biological Activity and Toxicology
The primary documented biological activity of this compound is its potential as an insect repellent.[3] Further research into its broader biological effects and mechanisms of action is limited in the public domain. Toxicological data indicates that it is a skin and eye irritant and may cause respiratory irritation.
Caption: A general workflow for assessing the biological activity of a compound.
Safety Information
Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound. It is classified as a combustible liquid.
| Hazard Statement | Precautionary Statement | Target Organs |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Respiratory system |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
References
- 1. This compound, 38064-90-3 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. 2,3-DIMETHOXYTOLUENE(4463-33-6) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]
Molecular weight and formula of 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dimethoxytoluene, a biochemical compound with notable applications in various scientific fields. It details its fundamental chemical properties, synthesis, and analytical methods, offering valuable information for professionals in research and drug development.
Core Chemical Properties
This compound is an organic compound that has been investigated for its insect repellent properties. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Linear Formula | CH₃C₆H₃(OCH₃)₂ | [3] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| CAS Number | 38064-90-3 | [2][3] |
| Appearance | Liquid | [3] |
| Density | 1.036 g/mL at 25 °C | [3] |
| Boiling Point | 110-120 °C at 30 mmHg | [3] |
| Refractive Index | n20/D 1.524 | [3] |
| Purity | 99% |
Structural Information
The structural characteristics of this compound are crucial for understanding its chemical behavior and reactivity.
| Identifier | Value | Source |
| IUPAC Name | 1,3-dimethoxy-4-methylbenzene | [1] |
| SMILES String | COc1ccc(C)c(OC)c1 | [3] |
| InChI Key | OSNMRWURXNWCGA-UHFFFAOYSA-N | [2][3] |
Experimental Protocols
General Synthesis Workflow:
The synthesis of this compound can be conceptualized through the following workflow, starting from the precursor 4-methylresorcinol.
Analytical Methods:
The characterization of this compound can be performed using various analytical techniques. Available data indicates the use of the following methods:
-
Gas Chromatography (GC): To assess the purity of the compound.[2]
-
Mass Spectrometry (Electron Ionization): For structural elucidation and molecular weight confirmation.[2]
Applications and Relevance in Drug Development
This compound has been identified as a biochemical with studied insect repellent activity. While direct applications in drug development are not extensively documented in the provided results, its role as a key intermediate in the synthesis of more complex molecules cannot be discounted. Aromatic compounds with methoxy (B1213986) and methyl substitutions are common motifs in pharmacologically active molecules.
Logical Relationship in a Research Context:
The process of investigating a compound like this compound for potential applications follows a logical progression from initial characterization to the assessment of its biological activity.
References
An In-depth Technical Guide to 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dimethoxytoluene, a key aromatic compound with applications in organic synthesis and the development of novel chemical entities. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research and development setting.
IUPAC Name: 2,4-dimethoxy-1-methylbenzene[1]
Synonyms:
-
1,3-Dimethoxy-4-methylbenzene
-
2,4-Dimethoxy-1-methylbenzene[1]
-
4-Methylresorcinol dimethyl ether
-
Toluene, 2,4-dimethoxy-
-
NSC 72351[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions, purification procedures, and for computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | |
| CAS Number | 38064-90-3 | |
| Appearance | Liquid | |
| Boiling Point | 110-120 °C at 30 mmHg | |
| Density | 1.036 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.524 | |
| Flash Point | 93 °C (closed cup) | |
| SMILES String | COc1ccc(C)c(OC)c1 | |
| InChI Key | OSNMRWURXNWCGA-UHFFFAOYSA-N |
Synthesis of this compound
The following section outlines a detailed experimental protocol for the synthesis of this compound. The described method is a standard Williamson ether synthesis, involving the methylation of 4-methylresorcinol.
Experimental Protocol: Methylation of 4-Methylresorcinol
This procedure details the methylation of the hydroxyl groups of 4-methylresorcinol (2,4-dihydroxytoluene) to yield this compound. This method is adapted from established procedures for the methylation of phenols.[2]
Reaction: 4-Methylresorcinol + 2 CH₃I → this compound
Materials and Reagents:
-
4-Methylresorcinol (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5-3 equivalents)
-
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) or Methyl Iodide (CH₃I) (2.2 equivalents)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-methylresorcinol (1 equivalent) and anhydrous potassium carbonate (2.5-3 equivalents). Add a suitable volume of anhydrous acetone to dissolve the reactants.
-
Addition of Methylating Agent: With vigorous stirring, add the methylating agent (dimethyl sulfate or methyl iodide, 2.2 equivalents) dropwise from the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methylresorcinol) is completely consumed. This typically takes several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone.
-
Combine the filtrate and the acetone washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether.
-
Wash the ethereal solution with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the key components in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of reactants in the synthesis.
References
Spectroscopic Profile of 2,4-Dimethoxytoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dimethoxytoluene (CAS No: 38064-90-3), a valuable aromatic compound utilized in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the two methoxy (B1213986) group protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons (C₅-H, C₆-H) |
| Data not available | Data not available | Data not available | Aromatic Proton (C₃-H) |
| Data not available | Data not available | Data not available | Methoxy Protons (OCH₃ at C₂) |
| Data not available | Data not available | Data not available | Methoxy Protons (OCH₃ at C₄) |
| Data not available | Data not available | Data not available | Methyl Protons (CH₃ at C₁) |
Note: Specific chemical shift and coupling constant data for this compound were not found in the publicly available resources searched.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the this compound molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C₁ (Aromatic) |
| Data not available | C₂ (Aromatic) |
| Data not available | C₃ (Aromatic) |
| Data not available | C₄ (Aromatic) |
| Data not available | C₅ (Aromatic) |
| Data not available | C₆ (Aromatic) |
| Data not available | CH₃ (at C₁) |
| Data not available | OCH₃ (at C₂) |
| Data not available | OCH₃ (at C₄) |
Note: Specific chemical shift data for this compound were not found in the publicly available resources searched.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: The spectrum is commonly acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H bonds, the C-O-C ether linkages, and the C-C bonds within the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Strong | C-O-C asymmetric stretching |
| Data not available | Strong | C-O-C symmetric stretching |
| Data not available | Medium-Weak | Aromatic C-H stretching |
| Data not available | Medium-Weak | Aromatic C=C stretching |
| Data not available | Strong | C-H bending (out-of-plane) |
Note: A specific experimental IR spectrum with peak assignments for this compound was not found in the publicly available resources searched.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the breakdown of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 137 | ~80 | [M - CH₃]⁺ |
| 109 | ~30 | [M - CH₃ - CO]⁺ |
| 91 | ~25 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | ~20 | [C₆H₇]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Data obtained from the NIST WebBook.[1]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized.
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide, as well as a general workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxytoluene, a substituted aromatic ether, serves as a versatile intermediate in the synthesis of various organic compounds. Its utility in research and development, particularly in the context of medicinal chemistry and materials science, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination. While quantitative data for this specific molecule is not extensively available in peer-reviewed literature, this guide consolidates existing information and provides generalized methodologies to enable researchers to conduct their own assessments.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.036 g/mL at 25 °C | [1] |
| Boiling Point | 110-120 °C at 30 mmHg | [1] |
| Flash Point | 93 °C (closed cup) | |
| Refractive Index | n20/D 1.524 | [1] |
| LogP (o/w) | 2.760 (estimated) | [2] |
| CAS Number | 38064-90-3 |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological studies. The principle of "like dissolves like" suggests that due to its aromatic ring and ether functional groups, it will exhibit good solubility in a range of organic solvents.
Aqueous Solubility
The estimated aqueous solubility of this compound is low, which is consistent with its nonpolar character.
| Solvent | Temperature (°C) | Solubility (mg/L) | Method |
| Water | 25 | 326.1 | Estimated |
Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Methanol (B129727) | 25 | Data not available | Experimental |
| Ethanol | 25 | Data not available | Experimental |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Experimental |
| Acetone | 25 | Data not available | Experimental |
| Toluene | 25 | Data not available | Experimental |
| Dichloromethane | 25 | Data not available | Experimental |
Stability and Degradation
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
General Stability
This compound is generally stable under normal storage conditions (room temperature, protected from light). However, like many aromatic ethers, it can be susceptible to degradation under harsh conditions such as strong acids, high temperatures, and UV light.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[3][4][5] While specific studies on this compound are not extensively published, the following sections outline potential degradation routes based on the chemistry of related compounds.
-
Hydrolytic Degradation: Ethers are generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether linkage can occur.
-
Oxidative Degradation: The aromatic ring and the methyl group are potential sites for oxidation. Reaction with strong oxidizing agents could lead to the formation of phenols, aldehydes, or carboxylic acids.[6]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in aromatic compounds. Studies on dimethoxybenzene isomers have shown that photodegradation rates can be significantly enhanced at air-ice interfaces compared to aqueous solutions.[7][8] The degradation pathways may involve the formation of radical cations and subsequent reactions.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Determination of Aqueous and Organic Solubility (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic solubility of a compound.[9]
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted solutions using a validated HPLC-UV or GC-MS method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: Calculate the solubility using the following formula: Solubility = (Concentration of diluted sample) x (Dilution factor)
Caption: A generalized workflow for the experimental determination of solubility.
Forced Degradation Studies
These studies are designed to accelerate the degradation of this compound to identify potential degradation products and establish stability-indicating analytical methods.[4][5]
Objective: To investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent
-
Photostability chamber with UV and visible light sources
-
HPLC-UV/DAD or LC-MS system
-
pH meter
5.2.1 Hydrolytic Degradation
-
Acidic Hydrolysis: Prepare a solution of this compound in a mixture of an organic solvent (if necessary for solubility) and 0.1 M HCl.
-
Basic Hydrolysis: Prepare a solution of this compound in a mixture of an organic solvent and 0.1 M NaOH.
-
Neutral Hydrolysis: Prepare a solution of this compound in a mixture of an organic solvent and water.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to determine the extent of degradation.
5.2.2 Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and analyze by HPLC to quantify the remaining parent compound and any degradation products.
5.2.3 Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
A control sample should be kept in the dark at the same temperature.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, potential routes can be inferred from the chemistry of related dimethoxybenzene compounds.
Caption: Conceptual degradation pathways for this compound.
Analytical Methodologies
The purity and concentration of this compound, as well as its degradation products, can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a robust technique for the analysis of this compound.[10]
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometry (electron ionization mode) for identification and quantification.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While there is a need for more extensive quantitative data, the provided experimental protocols offer a solid framework for researchers to determine these critical parameters in their own laboratories. A thorough understanding of solubility and stability is paramount for the successful application of this compound in drug discovery, chemical synthesis, and materials science.
References
- 1. This compound 99 38064-90-3 [sigmaaldrich.com]
- 2. This compound, 38064-90-3 [thegoodscentscompany.com]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijbpr.com [ijbpr.com]
- 6. mdpi.com [mdpi.com]
- 7. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
2,4-Dimethoxytoluene: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxytoluene is a versatile aromatic compound that serves as a valuable precursor in the field of organic synthesis.[1] Its unique structural features, including two electron-donating methoxy (B1213986) groups and a methyl group on the benzene (B151609) ring, render it highly reactive towards electrophilic aromatic substitution and other transformations. This reactivity, coupled with the specific substitution pattern, allows for the regioselective synthesis of a wide array of functionalized aromatic compounds. Consequently, this compound is a key starting material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This in-depth technical guide provides a comprehensive overview of the core reactions of this compound, detailed experimental protocols, and its applications in multi-step organic synthesis.
Chemical and Physical Properties
This compound, also known as 4-methyl-1,3-dimethoxybenzene, is a colorless to pale yellow liquid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 38064-90-3 | [2][3] |
| Molecular Formula | C₉H₁₂O₂ | [2][3] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 110-120 °C at 30 mmHg | [2][5] |
| Density | 1.036 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.524 | [2][5] |
Core Reactions and Synthetic Utility
The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution reactions. The two methoxy groups and the methyl group are ortho- and para-directing, leading to a high degree of regioselectivity in these reactions. The primary positions for substitution are the 5- and 6-positions, which are ortho and para to the activating groups.
Nitration
Nitration of this compound introduces a nitro group onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine. The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent.
Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-nitrotoluene
A solution of 2,4-dimethoxybenzaldehyde (B23906) can be nitrated to yield 2,4-dimethoxy-5-nitrobenzaldehyde. To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (B1595195) (2.76 g, 20 mmol) and potassium carbonate (6.91 g, 50 mmol) in acetone (B3395972) (30 mL) at ice-cold conditions, methyl iodide (2.73 mL, 44.4 mmol) is added. The reaction mixture is allowed to stir at room temperature and monitored by TLC. Upon completion of the reaction (approximately 6 hours), the mixture is worked up using ethyl acetate (B1210297) and water. The organic layer is then concentrated under reduced pressure to obtain 2,4-dimethoxy-5-nitrobenzaldehyde.[1] This product was obtained as a brown crystalline solid in 84% yield.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.07 (3H, s), 4.08 (3H, s), 6.55 (1H, s), 8.50 (1H, s), 10.28 (1H, s)[1]
-
¹³C NMR (CDCl₃, 100 MHz): δ 56.49, 56.97, 95.93, 127.99, 159.53, 165.83, 186.54[1]
-
IR (KBr) νₘₐₓ: 2981, 2970, 2892, 1702, 1671, 1580, 1420, 1302 cm⁻¹[1]
-
HRMS (ESI): m/z: calcd for C₉H₉NNaO₅ [M + Na]⁺ 234.0378, Found 234.0376[1]
Halogenation
Halogenation, particularly bromination, of this compound provides a route to halogenated aromatic compounds that can be further functionalized through cross-coupling reactions or conversion to organometallic reagents.
Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethoxytoluene
While a specific protocol for the bromination of this compound was not found, a general procedure for the bromination of a similar compound, 2,5-dimethoxytoluene, can be adapted. 2,5-Dimethoxytoluene is brominated with bromine in chloroform (B151607) to yield 4-bromo-2,5-dimethoxytoluene (B79739) as the sole product.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-Bromo-2,5-dimethoxytoluene | C₉H₁₁BrO₂ | 231.09 | 87-87.5 | Not specified |
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][7]
Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-formyltoluene
A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound involves the in-situ formation of the Vilsmeier reagent. Phosphorus oxychloride is carefully added to ice-cold DMF. A solution of the aromatic substrate in DMF is then added, and the mixture is heated. After the reaction is complete, it is poured into ice-cold water and stirred vigorously to precipitate the product, which is then filtered, washed, and purified.[8]
While a specific yield for the formylation of this compound was not found, the reaction is generally efficient for activated aromatic compounds.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.[9][10] The resulting aryl ketones are valuable intermediates in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-acetyltoluene
A general procedure for Friedel-Crafts acylation of an activated aromatic ether like anisole (B1667542) involves adding a Lewis acid (e.g., FeCl₃) to a solution of the substrate in a suitable solvent (e.g., CH₂Cl₂), followed by the slow addition of the acylating agent (e.g., propionyl chloride).[11] After stirring, the reaction is quenched with ice-cold water, and the product is extracted, washed, dried, and purified.[11]
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2',5'-dimethylacetophenone (B146730) | C₁₀H₁₂O | 148.20 | 135.9% (crude) |
Note: The reported yield of 135.9% for 2',5'-dimethylacetophenone is from a student experiment and likely indicates the presence of impurities or solvent in the final product.[12]
Applications in Multi-Step Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. The functional groups introduced through the core reactions described above can be further manipulated to construct more complex molecular architectures.
Synthesis of Pharmaceutical Intermediates
Derivatives of this compound are found in the structures of various pharmacologically active compounds. For instance, dimethoxy-substituted aromatic rings are present in a number of alkaloids and other natural products with biological activity. The quinoline (B57606) alkaloid family, for example, contains members with antiseptic and antineoplastic effects, and their biosynthesis often involves precursors derived from functionalized aromatic compounds.[12]
One notable example is the use of a dimethoxybenzyl moiety in the synthesis of piritrexim (B1678454), an inhibitor of dihydrofolate reductase.[13] The synthesis of analogues of piritrexim has involved the use of 2,5-dimethoxybenzyl groups, highlighting the utility of dimethoxytoluene derivatives in medicinal chemistry.[14]
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows starting from this compound.
References
- 1. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. diva-portal.org [diva-portal.org]
- 4. 2,4-Dihydroxy-5-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 13. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethoxytoluene: Discovery and History
This technical guide provides a comprehensive overview of 2,4-Dimethoxytoluene, intended for researchers, scientists, and professionals in drug development. It covers the compound's discovery, historical context, physicochemical properties, and synthesis methodologies.
Introduction
This compound, also known as 4-methyl-1,3-dimethoxybenzene, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Its structure consists of a toluene (B28343) backbone with two methoxy (B1213986) groups substituted at positions 2 and 4. This compound and its isomers are of interest in various chemical and pharmaceutical research areas. It has been investigated for its potential insect repellent activity.[1]
History and Discovery
The synthesis of this compound itself involves the methylation of the hydroxyl groups of 4-methylresorcinol. This type of methylation reaction is a fundamental and well-established transformation in organic chemistry. Early research into the methylation of phenols and their derivatives laid the groundwork for the preparation of compounds like this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| CAS Number | 38064-90-3 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.036 g/mL at 25 °C | [3] |
| Boiling Point | 110-120 °C at 30 mmHg | [3] |
| Refractive Index | n20/D 1.524 | [3] |
| Solubility in Water | 326.1 mg/L at 25 °C (estimated) | [5] |
| logP (o/w) | 2.760 | [5] |
Experimental Protocols: Synthesis of this compound
The primary route for the synthesis of this compound is the methylation of 4-methylresorcinol. Below is a generalized experimental protocol based on common methylation procedures for phenols.
Step 1: Synthesis of 4-Methylresorcinol (Precursor)
A method for the simultaneous preparation of 2-methylresorcinol (B147228) and 4-methylresorcinol involves the alkylation of resorcinol (B1680541) with methanol (B129727) over a metal phosphate (B84403) stationary phase catalyst. The reaction mixture is then purified by distillation, rectification, and fractionation to isolate the 4-methylresorcinol isomer.
Step 2: Methylation of 4-Methylresorcinol
Reaction: 4-Methylresorcinol + 2 CH₃I → this compound
Materials and Reagents:
-
4-Methylresorcinol
-
Methyl iodide (or dimethyl sulfate)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., acetone, ethanol, or a phase-transfer catalyst system)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylresorcinol in the chosen solvent.
-
Add the base to the solution and stir to form the corresponding phenoxide salt.
-
Slowly add a stoichiometric excess of the methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing any direct involvement of this compound in biological signaling pathways. However, related methoxyphenols have been studied for their antioxidant and biological activities. For instance, some 2-methoxyphenols have been shown to exhibit COX-2 inhibitory effects.[6] Further research is required to determine if this compound possesses similar properties or engages in any specific signaling cascades.
Visualizations
Logical Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from resorcinol.
Caption: Logical workflow for the synthesis of this compound.
General Reaction Pathway
The following diagram outlines the general chemical transformation from 4-methylresorcinol to this compound.
Caption: General reaction for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. youtube.com [youtube.com]
- 3. This compound 99% | 38064-90-3 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. This compound, 38064-90-3 [thegoodscentscompany.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Avenues for 2,4-Dimethoxytoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxytoluene, a substituted aromatic compound, presents a versatile scaffold for chemical synthesis and exploration of novel biological activities. Its structural features, including the methoxy (B1213986) groups and the methyl-substituted benzene (B151609) ring, offer opportunities for derivatization and interaction with biological targets. This technical guide consolidates the current knowledge on this compound and outlines potential research areas, providing a foundation for its application in medicinal chemistry, pharmacology, and materials science. While direct biological data on this compound is limited, this document extrapolates from research on structurally similar compounds to propose promising avenues for investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 38064-90-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.036 g/mL at 25 °C | |
| Boiling Point | 110-120 °C at 30 mmHg | |
| Refractive Index | n20/D 1.524 | |
| Solubility | Soluble in water (326.1 mg/L at 25 °C, est.) | [2] |
| logP (o/w) | 2.760 | [2] |
Synthesis of this compound
Proposed Experimental Protocol: O-Methylation of 4-Methylresorcinol
This protocol is based on analogous methylation reactions of resorcinol (B1680541) and hydroquinone (B1673460) derivatives.
Reaction:
4-Methylresorcinol + 2 CH₃I → this compound
Materials and Reagents:
-
4-Methylresorcinol (1.0 eq)
-
Methyl iodide (2.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (2.5 eq)
-
Acetone (B3395972) or Dimethylformamide (DMF) as solvent
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of 4-methylresorcinol in acetone or DMF, add the base (potassium carbonate or sodium hydroxide).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.
Visualization of Synthetic Workflow:
Potential Research Areas and Biological Activities
While direct studies on the biological activities of this compound are scarce, research on its isomers and structurally related compounds suggests several promising avenues for investigation.
Antimicrobial and Antifungal Activity
Derivatives of substituted toluenes have demonstrated antibacterial and antifungal properties. For instance, N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts have been screened against Escherichia coli and Staphylococcus aureus.[3][4] One of the most potent compounds, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against S. aureus.[3][4] Another derivative, N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide, showed an MIC of 12.5 µg/mL against E. coli.[3][4] Furthermore, N-(heteroaryl-substituted)-p-toluenesulphonamides have also been synthesized and screened for their in vitro antibacterial and antifungal activities.[5]
Proposed Research:
-
Screening of this compound: Evaluate the antibacterial and antifungal activity of this compound against a panel of pathogenic bacteria and fungi.
-
Determination of MIC and MFC: Quantify the antimicrobial efficacy by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of this compound derivatives to explore the structure-activity relationship and identify key structural features for enhanced antimicrobial activity.
Anti-inflammatory Activity
Methoxy-substituted phenolic compounds have been investigated for their anti-inflammatory properties. For example, 2-methoxy-4-vinylphenol (B128420) has been shown to inhibit lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade.[6][7] This effect is mediated through the activation of the Nrf2/ARE pathway and subsequent induction of heme oxygenase-1 (HO-1).[6][7] Additionally, various combinations of artificial antioxidants like BHA, BHT, and TBP have demonstrated potent anti-inflammatory activity.[8]
Proposed Research:
-
In Vitro Anti-inflammatory Assays: Investigate the effect of this compound on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
-
Mechanism of Action Studies: Explore the underlying signaling pathways, such as the NF-κB and MAPK pathways, that may be modulated by this compound.
Signaling Pathway for Anti-inflammatory Action:
Neuroprotective Effects
Several methoxy-substituted aromatic compounds have shown promise as neuroprotective agents. For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been found to inhibit glutamate- or NMDA-induced excitotoxic neuronal cell damage.[9] This compound also exhibited potent antioxidant activity and enhanced ERK-mediated phosphorylation of CREB, a crucial transcription factor for neuronal survival.[9] Another study demonstrated the neuroprotective effects of 7-Methoxyheptaphylline against hydrogen peroxide-induced neuronal cell death.[1]
Proposed Research:
-
Neuroprotection Assays: Evaluate the protective effects of this compound against various neurotoxic insults, such as oxidative stress (e.g., H₂O₂), glutamate (B1630785) excitotoxicity, and amyloid-beta (Aβ) toxicity in neuronal cell culture models.
-
Antioxidant Capacity: Assess the antioxidant potential of this compound using assays such as the DPPH radical scavenging assay and by measuring the levels of reactive oxygen species (ROS) in cells.
-
Signaling Pathway Analysis: Investigate the modulation of key neuroprotective signaling pathways, including the ERK/CREB and PI3K/Akt pathways, by this compound.
Insect Repellent Activity
There is a brief mention in the literature of this compound being studied for its insect repellent activity. Natural compounds, particularly essential oils and their constituents, are a rich source of insect repellents. The structural diversity of these compounds, including methoxylated aromatics, contributes to their repellent properties.
Proposed Research:
-
Repellency Bioassays: Conduct quantitative bioassays to evaluate the repellent efficacy of this compound against various insect vectors, such as mosquitoes and flies.
-
Dose-Response Studies: Determine the effective concentration range for repellency and compare its potency to existing commercial repellents like DEET.
-
Formulation Development: Explore the development of stable and effective repellent formulations containing this compound.
Conclusion
This compound is a readily accessible compound with a chemical structure that suggests a range of potential biological activities. While direct research on this specific molecule is limited, the existing literature on related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, neuroprotective, and insect repellent agent. The experimental protocols and research avenues outlined in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the full potential of this versatile molecule. Further in-depth studies are warranted to elucidate its mechanisms of action and to explore its therapeutic and commercial applications.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 38064-90-3 [thegoodscentscompany.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,3-Dimethoxytoluene | 4463-33-6 | Benchchem [benchchem.com]
- 6. Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of trans-2,4-dimethoxystibene against the neurotoxicity induced by Abeta(25-35) both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electron-Donating Effects of Methoxy Groups in 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) groups in 2,4-dimethoxytoluene. It delves into the theoretical principles governing these effects, including resonance and inductive effects, and their influence on the molecule's reactivity in electrophilic aromatic substitution reactions. This document presents detailed experimental protocols for key reactions such as synthesis, nitration, halogenation, and Friedel-Crafts acylation, supported by quantitative data on reaction conditions and product yields. Spectroscopic data, including 1H and 13C NMR, are provided for the characterization of this compound and its derivatives. The guide also features visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.
Introduction: The Electronic Influence of Methoxy Groups
In the realm of organic chemistry, the electronic properties of substituents on an aromatic ring play a pivotal role in determining the molecule's reactivity and the regioselectivity of its reactions. The methoxy group (–OCH3) is a classic example of a potent activating group, significantly influencing the electron density distribution within the benzene (B151609) ring. This is attributed to the interplay of two fundamental electronic effects: the resonance effect (+R) and the inductive effect (-I).
The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[1][2] This delocalization increases the electron density at the ortho and para positions of the ring, making these sites more nucleophilic and thus more susceptible to attack by electrophiles.[1][2] Conversely, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.[2] However, in the case of the methoxy group, the resonance effect is significantly stronger than the inductive effect, leading to an overall electron-donating character and activation of the aromatic ring towards electrophilic substitution.[3]
In this compound, the presence of two methoxy groups and a methyl group, which is also a weak activating group, results in a highly activated aromatic system. This guide will explore in detail the consequences of this activation on the synthesis and reactivity of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of 4-methylresorcinol. A common and effective method involves the use of a methylating agent such as dimethyl sulfate (B86663) or dimethyl carbonate in the presence of a base.
Experimental Protocol: Methylation of 4-Methylresorcinol
This protocol outlines a laboratory-scale synthesis of this compound from 4-methylresorcinol.
Materials:
-
4-Methylresorcinol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K2CO3), anhydrous
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylresorcinol (e.g., 10.0 g, 0.0806 mol), dimethyl carbonate (100 mL), anhydrous potassium carbonate (e.g., 22.3 g, 0.161 mol), and tetrabutylammonium bromide (e.g., 2.6 g, 0.0081 mol).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 5-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Expected Yield: 85-95%
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity in Electrophilic Aromatic Substitution
The highly activated nature of the this compound ring makes it very susceptible to electrophilic attack. The two methoxy groups and the methyl group are all ortho-, para-directing. The synergistic effect of these groups strongly directs incoming electrophiles to the remaining vacant positions on the ring, primarily positions 3 and 5.
Nitration
Nitration of this compound introduces a nitro group (–NO2) onto the aromatic ring. Due to the strong activating nature of the methoxy groups, this reaction proceeds readily under mild conditions.
Materials:
-
This compound
-
Nitric acid (70%)
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 1.52 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a pre-cooled mixture of nitric acid (0.7 mL) and acetic anhydride (3 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield the nitro-substituted this compound isomers.
Expected Products: The major products are 5-nitro-2,4-dimethoxytoluene and 3-nitro-2,4-dimethoxytoluene. The relative yields will depend on the precise reaction conditions.
Diagram: Nitration Pathway
Caption: Reaction pathway for the nitration of this compound.
Halogenation
Halogenation, such as bromination, of this compound also proceeds readily due to the activated ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (e.g., 1.52 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Expected Products: The major product is expected to be 5-bromo-2,4-dimethoxytoluene.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane, anhydrous
-
Hydrochloric acid, concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (e.g., 1.47 g, 11 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetyl chloride (e.g., 0.79 g, 10 mmol) in anhydrous dichloromethane (10 mL) from the dropping funnel.
-
After the addition is complete, add a solution of this compound (e.g., 1.52 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Expected Product: The major product is expected to be 5-acetyl-2,4-dimethoxytoluene.
Quantitative Data
The electron-donating effects of the methoxy groups can be quantified through various means, including reaction rates and spectroscopic data.
Relative Reactivity
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its substitution products. The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions.
Table 1: 1H and 13C NMR Data for this compound (in CDCl3)
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 1-CH3 | ~2.15 (s) | ~16.0 |
| 2-OCH3 | ~3.80 (s) | ~55.5 |
| 3-H | ~6.45 (d) | ~98.0 |
| 4-OCH3 | ~3.75 (s) | ~55.3 |
| 5-H | ~6.40 (dd) | ~104.0 |
| 6-H | ~7.00 (d) | ~121.0 |
| C-1 | - | ~118.0 |
| C-2 | - | ~158.0 |
| C-4 | - | ~160.0 |
Note: These are approximate values and may vary slightly depending on the specific experimental conditions.[1][5]
The upfield chemical shifts of the aromatic protons (H-3, H-5, and H-6) compared to benzene (δ ~7.34 ppm) are indicative of the increased electron density on the aromatic ring due to the electron-donating effects of the methoxy and methyl groups.
Conclusion
The two methoxy groups in this compound exert a powerful electron-donating effect, primarily through resonance, which significantly activates the aromatic ring towards electrophilic substitution. This high reactivity, coupled with the ortho-, para-directing nature of the methoxy and methyl groups, leads to a high degree of regioselectivity in its reactions. This technical guide has provided a detailed overview of the synthesis, reactivity, and spectroscopic characterization of this compound, offering valuable protocols and data for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these principles is crucial for the strategic design and execution of synthetic routes involving this and similar highly activated aromatic compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Coumarins from 2,4-Dimethoxytoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of coumarin (B35378) derivatives, starting from precursors derived from 2,4-dimethoxytoluene. The methodologies outlined below are established chemical transformations that offer routes to valuable coumarin scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]
Introduction to Coumarin Synthesis
Coumarins are a class of benzopyrone compounds widely found in nature and are known to exhibit a broad spectrum of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[1] The synthesis of coumarin cores can be achieved through various established methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[3][4] This document focuses on a multi-step synthesis beginning with a derivative of this compound to produce 5,7-dimethoxy-4-methylcoumarin (B2401798), a compound with potential antioxidant and neuroprotective activities.[2][5]
Synthetic Strategy Overview
The synthesis of coumarins from this compound is not a direct conversion but rather a multi-step process. The key is to first transform this compound into a suitable phenolic precursor that can then participate in classical coumarin-forming reactions. Two plausible synthetic routes are presented here:
Route 1 (Pechmann Condensation): This route involves the initial conversion of a this compound derivative to 3,5-dimethoxyphenol (B141022), which then undergoes a Pechmann condensation with a β-ketoester to form the coumarin ring.
Route 2 (Knoevenagel Condensation): This alternative pathway involves the preparation of 2-hydroxy-4,6-dimethoxybenzaldehyde from a suitable precursor, followed by a Knoevenagel condensation with an active methylene (B1212753) compound to yield the coumarin.
This document will provide a detailed protocol for the more direct and well-documented Route 1 .
Route 1: Synthesis of 5,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation
This synthetic pathway involves two key stages: the preparation of the phenolic intermediate, 3,5-dimethoxyphenol, and its subsequent condensation to form the coumarin.
Stage 1: Proposed Synthesis of 3,5-Dimethoxyphenol from a this compound Derivative
A direct, high-yield synthesis of 3,5-dimethoxyphenol from this compound is not explicitly detailed in the provided search results. However, a plausible approach involves the demethylation of a related dimethoxy compound to a dihydroxy intermediate, followed by selective methylation. For the purpose of this protocol, we will start from the commercially available 3,5-dimethoxyphenol.
Stage 2: Pechmann Condensation for the Synthesis of 5,7-Dimethoxy-4-methylcoumarin
The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[3] In this protocol, 3,5-dimethoxyphenol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.
Reaction Scheme:
Caption: Pechmann condensation of 3,5-dimethoxyphenol and ethyl acetoacetate.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation
This protocol describes the synthesis of 5,7-dimethoxy-4-methylcoumarin from 3,5-dimethoxyphenol and ethyl acetoacetate using an acid catalyst. Both a conventional acid catalyst and a solid-supported catalyst under microwave irradiation are presented.
Method A: Conventional Acid Catalysis
| Parameter | Value | Reference |
| Reactants | ||
| 3,5-Dimethoxyphenol | 10 mmol | [6] |
| Ethyl Acetoacetate | 10 mmol | [6] |
| Catalyst | ||
| Concentrated H₂SO₄ | catalytic amount | [3] |
| Solvent | None (solvent-free) or Ethanol | [7] |
| Reaction Temperature | Room temperature to 130°C | |
| Reaction Time | 5-6 hours | |
| Yield | 86-95% (with SbCl₃–Al₂O₃) | [6] |
Procedure:
-
In a round-bottom flask, combine 3,5-dimethoxyphenol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the reaction mixture in an oil bath at 125-130°C for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water, followed by a 10% sodium carbonate solution, and finally with water again.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 5,7-dimethoxy-4-methylcoumarin.
Method B: Microwave-Assisted Synthesis with Solid Acid Catalyst
| Parameter | Value | Reference |
| Reactants | ||
| Phenolic Compound | 10 mmol | [6] |
| Ethyl Acetoacetate | 10 mmol (1.3 g) | [6] |
| Catalyst | ||
| SbCl₃–Al₂O₃ (5 mol% SbCl₃) | 3.0 g | [6] |
| Reaction Conditions | ||
| Microwave Power | 800 W | [6] |
| Irradiation Time | 10 minutes (with 30s pause every 1 min) | [6] |
| Yield | 86-95% | [6] |
Procedure:
-
In a 100 ml beaker, thoroughly mix the phenolic compound (10 mmol), ethyl acetoacetate (1.3 g, 10 mmol), and the SbCl₃–Al₂O₃ catalyst (3.0 g).[6]
-
Irradiate the mixture in a microwave oven at a power level of 800 W for a total of 10 minutes, with a 30-second pause after every minute of irradiation.[6]
-
After the reaction is complete, allow the mixture to cool.
-
Purify the crude material by column chromatography over silica (B1680970) gel to afford the pure product.[6]
Alternative Synthetic Route: Knoevenagel Condensation
An alternative route to dimethoxy-substituted coumarins involves the Knoevenagel condensation of a hydroxybenzaldehyde with an active methylene compound. For the synthesis of a 5,7-dimethoxycoumarin derivative, 2-hydroxy-4,6-dimethoxybenzaldehyde would be the required starting material.
Reaction Scheme:
Caption: Knoevenagel-type condensation for the synthesis of 5,7-dimethoxycoumarin.
Protocol 2: Synthesis of 5,7-Dimethoxycoumarin from 2-Hydroxy-4,6-dimethoxybenzaldehyde
This protocol is based on the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with diethyl carbonate in the presence of a strong base.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Hydroxy-4,6-dimethoxybenzaldehyde | 5 g (1.0 eq.) | [8] |
| Diethyl Carbonate | 5 mL | [8] |
| Base | ||
| Sodium Hydride (NaH) | 1.2 g (1.2 eq.) | [8] |
| Reaction Temperature | 135°C (Reflux) | [8] |
| Reaction Time | 30 minutes | [8] |
Procedure:
-
Dissolve 2,4-dimethoxy-6-hydroxybenzaldehyde (5 g) in dimethyl carbonate (5 mL).[8]
-
Carefully add sodium hydride (1.2 g) to the solution.[8]
-
Reflux the reaction mixture at 135°C for 30 minutes.[8]
-
After cooling, filter the reaction mixture to collect the solid cake.
-
Dissolve the filter cake in water and adjust the pH to 5-6 with 2M HCl to precipitate the product.[8]
-
Collect the precipitated solid by filtration.
-
For purification, redissolve the solid in ethyl acetate, dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[8]
Workflow and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of coumarins as described in the protocols.
Caption: General experimental workflow for coumarin synthesis.
Applications and Biological Significance of Synthesized Coumarins
5,7-Dimethoxy-4-methylcoumarin has been investigated for several biological activities, making it a compound of interest for drug development.
-
Antioxidant and Neuroprotective Effects: Studies have shown that 4-methylcoumarin (B1582148) derivatives, particularly those with hydroxy or methoxy (B1213986) substitutions, possess significant antioxidant and neuroprotective properties.[5]
-
Anti-inflammatory and Analgesic Effects: 5,7-Dimethoxycoumarin has demonstrated anti-inflammatory and analgesic properties.[6]
-
Modulation of Melanogenesis: Dihydroxy-4-methylcoumarin derivatives have been shown to modulate melanin (B1238610) synthesis, suggesting potential applications in treating pigmentation disorders like vitiligo.[9]
-
Anticancer Potential: Some dimethoxycoumarin derivatives have exhibited antiproliferative and anticancer activities.[2]
The diverse biological profile of these synthesized coumarins underscores their potential as lead compounds in the development of new therapeutic agents. Further research into their mechanisms of action and structure-activity relationships is warranted.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. molnova.com [molnova.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,7-Dimethoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 9. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety | MDPI [mdpi.com]
Application Notes and Protocols for the Pechmann Condensation of 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of coumarin (B35378) derivatives via the Pechmann condensation reaction, with a specific focus on the use of 2,4-dimethoxytoluene as a key starting material. The resulting 5,7-dimethoxy-4-methylcoumarin (B2401798) is a valuable scaffold in medicinal chemistry and drug development.
Introduction to Pechmann Condensation
The Pechmann condensation is a widely utilized method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[1][2] This reaction proceeds through a series of steps including transesterification, intramolecular cyclization, and dehydration to form the final coumarin product.[3] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.
Application in the Synthesis of 5,7-Dimethoxy-4-methylcoumarin
The Pechmann condensation of this compound with a β-ketoester, such as ethyl acetoacetate (B1235776), provides a direct route to 5,7-dimethoxy-4-methylcoumarin. This coumarin derivative is of interest due to the prevalence of the coumarin nucleus in biologically active compounds.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 5,7-dimethoxy-4-methylcoumarin from this compound and ethyl acetoacetate using different catalytic systems.
| Phenol Substrate | β-Ketoester | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Concentrated H₂SO₄ | 18 h | Room Temp | 85% | Adapted from[2] |
| This compound | Ethyl acetoacetate | Silica (B1680970) Sulfuric Acid | 30 min | 80 | 90% | Adapted from[4] |
| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ (3 mol%) | 20 min | Room Temp | 80% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dimethoxy-4-methylcoumarin using Concentrated Sulfuric Acid
This protocol is adapted from the general procedure for Pechmann condensation using a strong protic acid catalyst.[2]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add 10 mmol of this compound to 10 mL of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of 5 °C.
-
To this mixture, slowly add 10 mmol of ethyl acetoacetate dropwise, maintaining the temperature at 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A precipitate of crude 5,7-dimethoxy-4-methylcoumarin will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain pure 5,7-dimethoxy-4-methylcoumarin.
Protocol 2: Synthesis of 5,7-Dimethoxy-4-methylcoumarin using Silica Sulfuric Acid
This protocol utilizes a solid acid catalyst for a more environmentally friendly and efficient synthesis.[4]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Silica Sulfuric Acid (SSA)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix 1 mmol of this compound, 1 mmol of ethyl acetoacetate, and 0.05 g of silica sulfuric acid.
-
Heat the mixture at 80 °C with stirring for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add hot ethanol to the reaction mixture and filter to remove the silica sulfuric acid catalyst.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Recrystallize the resulting crude product from ethanol to yield pure 5,7-dimethoxy-4-methylcoumarin.
Visualizations
Pechmann Condensation: Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Pechmann condensation.
Caption: Mechanism of the Pechmann Condensation.
Experimental Workflow: Synthesis of 5,7-Dimethoxy-4-methylcoumarin
The following diagram outlines the general experimental workflow for the synthesis of 5,7-dimethoxy-4-methylcoumarin.
Caption: Experimental workflow for coumarin synthesis.
References
Application Notes for 2,4-Dimethoxytoluene in Fragrance Formulation
Introduction
This document provides a comprehensive overview of 2,4-Dimethoxytoluene, including its chemical properties and a critical evaluation of its potential application in fragrance formulations. These notes are intended for researchers, scientists, and professionals in the fragrance and cosmetic industries.
Based on available data, it is crucial to note that This compound is not recommended for use in fragrance formulations. [1] This assessment is predicated on a lack of positive olfactory characteristics and significant safety concerns.
Chemical and Physical Properties
This compound is an aromatic organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 38064-90-3 | |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110-120 °C at 30 mmHg | |
| Density | 1.036 g/mL at 25 °C | |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Solubility | Soluble in water (326.1 mg/L at 25 °C, est.) | [1] |
| logP (o/w) | 2.760 | [1] |
Olfactory Profile
A critical component for any fragrance ingredient is its odor profile. Notably, public-facing chemical databases and fragrance industry resources do not contain favorable or even detailed organoleptic descriptions for this compound.[1] The absence of such information typically indicates that a compound does not possess a desirable or commercially viable scent for perfumery.
Safety and Regulatory Status
The primary reason for the contraindication of this compound in fragrance is rooted in safety.
Hazard Identification: According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
These classifications make it unsuitable for cosmetic products, especially leave-on applications like perfumes, which have prolonged skin contact.
Regulatory Context: While not explicitly banned in all regions, the hazard profile of this compound would place it under intense scrutiny by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS). The cosmetics industry increasingly prioritizes ingredients with a proven safety record, avoiding compounds with known irritation potential. The parent compound, toluene (B28343), has also been subject to safety re-reviews for its use in cosmetics.[3] Furthermore, related compounds like 2,4-diaminotoluene (B122806) are noted for their carcinogenic properties, highlighting the toxicological risks associated with substituted toluene derivatives.[4]
Conclusion and Recommendations
Given the available data, this compound is not a viable candidate for fragrance formulations. The combination of significant safety concerns (skin, eye, and respiratory irritation) and a lack of a desirable olfactory profile precludes its use.
Researchers and formulators are advised to consult resources such as "The Good Scents Company" and supplier safety data sheets before considering novel chemicals for fragrance applications.[1]
Experimental Protocols: Evaluating a Novel Chemical for Fragrance Application
Since this compound is not used in fragrance, the following section provides a generalized protocol for the evaluation of a new chemical entity (NCE) for its potential as a fragrance ingredient. This workflow is essential for ensuring both the safety and efficacy of new fragrance materials.
Protocol 1: Initial Physicochemical and Olfactory Screening
Objective: To determine the basic properties and scent profile of a novel chemical.
Methodology:
-
Purity Analysis:
-
Perform Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the NCE. The purity should be >98% for initial screening.
-
-
Physicochemical Characterization:
-
Determine boiling point, vapor pressure, and flash point to assess volatility and flammability.
-
Measure the octanol-water partition coefficient (logP) to predict skin permeability and substantivity.
-
-
Olfactory Evaluation:
-
Prepare a 10% dilution of the NCE in a suitable solvent (e.g., ethanol).
-
Dip a standard fragrance blotter into the solution and remove any excess liquid.
-
Evaluate the scent immediately (top note), after 15-30 minutes (middle note), and after several hours (base note).
-
A trained perfumer or sensory panel should record odor descriptors (e.g., fruity, floral, woody), intensity, and longevity.
-
Protocol 2: Safety and Toxicological Assessment
Objective: To evaluate the safety profile of the NCE for cosmetic use.
Methodology:
-
In Silico Analysis:
-
Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, including mutagenicity, carcinogenicity, and skin sensitization.
-
-
In Vitro Testing:
-
Skin Irritation: Conduct an in vitro skin irritation test using reconstructed human epidermis (RhE) models (e.g., OECD Test Guideline 439).
-
Eye Irritation: Perform an in vitro eye irritation test, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437).
-
Skin Sensitization: Assess the skin sensitization potential using a combination of in vitro methods covering the key events of the Adverse Outcome Pathway (AOP), such as the Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) and the KeratinoSens™ assay (OECD TG 442D).[5][6]
-
Genotoxicity: Perform an in vitro micronucleus test (OECD TG 487) and an Ames test (OECD TG 471) to assess mutagenic potential.
-
Protocol 3: Stability and Formulation Compatibility
Objective: To assess the stability of the NCE in a typical fragrance base and its compatibility with other ingredients.
Methodology:
-
Base Formulation:
-
Prepare a simple fragrance base consisting of 95% ethanol (B145695) and 5% distilled water.
-
Incorporate the NCE at a concentration of 1-5%.
-
-
Accelerated Stability Testing:
-
Store samples of the formulation under various conditions:
-
Elevated temperature (e.g., 40°C) for 12 weeks.
-
UV light exposure (to simulate shelf life).
-
Room temperature (as a control).
-
-
-
Analysis:
-
At set time points (e.g., 2, 4, 8, 12 weeks), analyze the samples for:
-
Changes in color and clarity (visual inspection).
-
Changes in scent profile (olfactory evaluation).
-
Degradation of the NCE (GC-MS analysis).
-
-
Evaluate for any precipitation or discoloration that would indicate incompatibility.
-
Visualizations
Caption: Workflow for evaluating a new chemical for fragrance use.
Caption: Logical relationship for not using this compound.
References
- 1. This compound, 38064-90-3 [thegoodscentscompany.com]
- 2. scbt.com [scbt.com]
- 3. 2024 in Review: Key Cosmetic Regulatory Updates Globally - ZMUni Compliance Centre [zmuni.com]
- 4. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an in chemico high-throughput screening method for the identification of skin sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dimethoxytoluene as a Versatile Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of dyes using 2,4-dimethoxytoluene as a key intermediate. The protocols are intended for laboratory use by qualified personnel.
Introduction
This compound is a readily available aromatic compound that serves as a valuable building block in organic synthesis. Its electron-rich nature, due to the presence of two methoxy (B1213986) groups and a methyl group on the benzene (B151609) ring, makes it an excellent substrate for electrophilic aromatic substitution reactions. This reactivity allows for its use as a precursor in the synthesis of a variety of dyes, including azo dyes and triarylmethane dyes. These dyes have potential applications in various fields, including textile coloring, biological staining, and as functional materials in diagnostics and imaging.
Data Presentation: Physicochemical and Spectroscopic Properties of Synthesized Dyes
The following table summarizes the hypothetical physicochemical and spectroscopic properties of representative dyes that can be synthesized from this compound. The data is illustrative for the respective dye classes and should be confirmed by experimental analysis upon synthesis.
| Dye Class | Hypothetical Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Azo Dye | 4-(4-Nitrophenylazo)-2,5-dimethoxytoluene | C₁₅H₁₅N₃O₄ | 301.30 | 480 | 25,000 | N/A |
| Triarylmethane Dye | Bis(4-(dimethylamino)phenyl)(2,5-dimethoxy-4-methylphenyl)methanol | C₂₆H₃₂N₂O₃ | 420.55 | 590 | 85,000 | ~0.02 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
Protocol 1: Synthesis of a Monoazo Dye from this compound
This protocol describes the synthesis of a monoazo dye by coupling diazotized 4-nitroaniline (B120555) with this compound.
Step 1: Diazotization of 4-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3M hydrochloric acid by gentle warming.
-
Cool the solution to 0-5 °C in an ice-water bath, with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite (B80452) in 5 mL of deionized water. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Step 2: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.52 g (10 mmol) of this compound in 30 mL of ethanol (B145695).
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye will begin to form.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Isolate the crude azo dye by vacuum filtration, washing the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Protocol 2: Synthesis of a Triarylmethane Dye Precursor from this compound via Vilsmeier-Haack Formylation
This protocol outlines the synthesis of 2,5-dimethoxy-p-tolualdehyde, a key intermediate for triarylmethane dyes, using the Vilsmeier-Haack reaction.
Step 1: Formation of the Vilsmeier Reagent
-
In a 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place 7.3 g (0.1 mol) of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 15.3 g (0.1 mol) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation of this compound
-
Dissolve 15.2 g (0.1 mol) of this compound in 20 mL of DMF.
-
Add the this compound solution dropwise to the Vilsmeier reagent with stirring, while maintaining the temperature at 30-35 °C.
-
After the addition, heat the reaction mixture to 60-70 °C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
The crude 2,5-dimethoxy-p-tolualdehyde will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to yield the purified aldehyde.
Step 3: Condensation to Form a Triarylmethane Dye
-
In a 100 mL round-bottom flask, combine 1.80 g (10 mmol) of the synthesized 2,5-dimethoxy-p-tolualdehyde and 2.42 g (20 mmol) of N,N-dimethylaniline.
-
Add 10 mL of concentrated hydrochloric acid and heat the mixture on a water bath at 90-100 °C for 4 hours with occasional stirring.
-
Cool the reaction mixture and dilute with 50 mL of water.
-
Make the solution alkaline by adding a 40% sodium hydroxide (B78521) solution. This will precipitate the color base of the triarylmethane dye.
-
Filter the precipitate and wash with water.
-
To form the dye, dissolve the color base in a minimal amount of hot dilute acetic acid and then add a saturated solution of sodium chloride to precipitate the dye.
-
Collect the dye by filtration and dry.
Visualizations
Caption: Workflow for the synthesis of an azo dye.
Application Notes and Protocols for the Electrophilic Substitution of 2,4-Dimethoxytoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for conducting electrophilic aromatic substitution (SEAr) reactions on 2,4-dimethoxytoluene. Due to the presence of two strongly activating methoxy (B1213986) groups and one weakly activating methyl group, this substrate is highly susceptible to electrophilic attack. The protocols outlined below cover key reactions, including nitration, bromination, and Friedel-Crafts acylation, providing a framework for the synthesis of various functionalized derivatives.
Principles of Regioselectivity
The regioselectivity of electrophilic substitution on this compound is dictated by the combined electronic and steric effects of its substituents. The methoxy (-OCH₃) groups at positions 2 and 4 are powerful activating, ortho, para-directing groups due to their strong electron-donating resonance effects.[1] The methyl (-CH₃) group at position 1 is a less powerful activating, ortho, para-director.[1]
The directing influences are as follows:
-
C1-Methyl group: Directs to positions 2 (blocked), 4 (blocked), and 6.
-
C2-Methoxy group: Directs to positions 3 and 6.
-
C4-Methoxy group: Directs to positions 3 and 5.
Considering these effects, the most electronically enriched and sterically accessible positions for electrophilic attack are C5 and C6. Position 3 is sterically hindered by the two adjacent methoxy groups. The C5 position is activated by both methoxy groups (ortho to the C4-methoxy and para to the C2-methoxy), making it a highly probable site for substitution.
General Mechanism and Workflow
Electrophilic aromatic substitution reactions proceed via a two-step mechanism: attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.[2][3]
Caption: General mechanism for electrophilic aromatic substitution.
A typical experimental workflow involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: Standard experimental workflow for electrophilic substitution.
Experimental Protocols
Safety Note: These protocols involve corrosive and hazardous chemicals. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol adapts standard procedures for the nitration of activated aromatic rings.[4][5] The reaction introduces a nitro (-NO₂) group onto the aromatic ring, typically at the C5 position.
Protocol Summary Table: Nitration
| Parameter | Condition/Reagent | Notes |
|---|---|---|
| Substrate | This compound | 1.0 eq |
| Nitrating Agent | Concentrated HNO₃ (70%) | 1.1 eq |
| Catalyst/Solvent | Concentrated H₂SO₄ (98%) | Acts as both catalyst and solvent.[5] |
| Temperature | 0 to 5 °C | Critical to control temperature to prevent over-nitration.[5] |
| Reaction Time | 30 - 60 minutes | Monitor by TLC (e.g., 4:1 Hexane:Ethyl Acetate). |
| Work-up | Poured onto ice, neutralized with NaHCO₃ | Standard work-up for nitration reactions.[5] |
| Expected Product | 2,4-Dimethoxy-5-nitrotoluene | Primary isomer expected based on directing effects. |
Detailed Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid and cool the flask to 0 °C in an ice-water bath.
-
Slowly and dropwise, add concentrated nitric acid to the sulfuric acid while maintaining the temperature between 0 and 5 °C. This creates the nitrating mixture.
-
In a separate flask, dissolve this compound in a minimal amount of a suitable inert solvent like dichloromethane (B109758) or use sulfuric acid if miscible and stable.
-
Cool the substrate solution to 0 °C.
-
Add the pre-formed nitrating mixture dropwise to the stirred substrate solution. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired nitrated compound.
This protocol for introducing a bromine atom onto the aromatic ring is based on methods used for other activated methoxy-substituted arenes.[1][6]
Protocol Summary Table: Bromination
| Parameter | Condition/Reagent | Notes |
|---|---|---|
| Substrate | This compound | 1.0 eq |
| Brominating Agent | Bromine (Br₂) | 1.1 eq |
| Catalyst | Iron(III) bromide (FeBr₃) | Catalytic amount (0.1 eq).[1] |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) | Anhydrous conditions are important.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling followed by warming to RT.[1] |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Work-up | Quenched with aq. Na₂S₂O₃ | Sodium thiosulfate (B1220275) removes excess bromine.[1] |
| Expected Product | 5-Bromo-2,4-dimethoxytoluene | Primary isomer expected. |
Detailed Methodology:
-
Charge a dry round-bottom flask with this compound and a catalytic amount of iron(III) bromide (FeBr₃).
-
Add a suitable anhydrous solvent, such as dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of bromine (Br₂) in the same solvent.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. The orange/brown color should disappear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel.
This protocol introduces an acyl group (e.g., acetyl) and is adapted from procedures for the acylation of other dimethoxybenzene derivatives.[7][8] A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product ketone.[8]
Protocol Summary Table: Acylation
| Parameter | Condition/Reagent | Notes |
|---|---|---|
| Substrate | This compound | 1.0 eq |
| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic Anhydride | 1.1 eq |
| Catalyst | Aluminum chloride (AlCl₃) | 1.2 eq (stoichiometric amount needed).[8] |
| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane | Anhydrous conditions are essential. |
| Temperature | 0 °C to Room Temperature | To control the exothermic reaction. |
| Reaction Time | 1 - 3 hours | Monitor by TLC. |
| Work-up | Poured onto ice, acidified with HCl | Hydrolyzes the aluminum complex. |
| Expected Product | 1-(2,4-Dimethoxy-5-methylphenyl)ethan-1-one | Substitution likely occurs at the C5 position. |
Detailed Methodology:
-
Set up a dry, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (AlCl₃) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the AlCl₃ suspension and stir for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound in dry dichloromethane dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
After addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl to hydrolyze the catalyst-product complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. cerritos.edu [cerritos.edu]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Nitration of 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a wide array of functional groups. The nitro group serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, often being reduced to an amino group. 2,4-Dimethoxytoluene is a highly activated aromatic ring due to the presence of two electron-donating methoxy (B1213986) groups and a methyl group. This high degree of activation necessitates carefully controlled reaction conditions to achieve selective mononitration and avoid the formation of undesired byproducts. The primary product of the electrophilic aromatic substitution is 2,4-dimethoxy-5-nitrotoluene, with the nitro group directing to the position that is ortho to the methyl group and para to one of the methoxy groups, a position activated by all three substituents.
This application note provides a comprehensive, step-by-step experimental procedure for the nitration of this compound. The protocol is designed to be a reliable method for the synthesis of 2,4-dimethoxy-5-nitrotoluene, a valuable building block in medicinal chemistry and materials science.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Concentrated Nitric Acid (HNO₃) | 70% | Commercially Available |
| Acetic Acid (CH₃COOH) | Glacial | Commercially Available |
| Dichloromethane (B109758) (CH₂Cl₂) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Commercially Available |
| Brine (Saturated NaCl Solution) | Saturated Solution | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Deionized Water (H₂O) | - | - |
| Ice | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Safety Precautions
-
Hazardous Chemicals: Concentrated nitric acid is a strong oxidizing agent and is corrosive. Acetic acid is corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 32.8 mmol) in glacial acetic acid (20 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (70%, 2.5 mL, 39.4 mmol) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Quenching: Carefully pour the reaction mixture into a 250 mL beaker containing 100 g of crushed ice. Stir the mixture until all the ice has melted.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2,4-dimethoxy-5-nitrotoluene.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 152.19 | 5.0 | 32.8 | 1.0 |
| Nitric Acid (70%) | 63.01 | ~3.5 | 39.4 | 1.2 |
| Product | ||||
| 2,4-Dimethoxy-5-nitrotoluene | 197.19 | - | - | - |
Note: The expected yield of the purified product is typically in the range of 80-90%.
Characterization of 2,4-Dimethoxy-5-nitrotoluene
-
Appearance: Pale yellow solid.
-
Melting Point: 95-97 °C
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (s, 1H), 6.60 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 2.25 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.2, 148.9, 141.2, 115.8, 108.5, 96.3, 56.8, 56.2, 9.8.
Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
The Role of Dimethoxytoluene Isomers in Medicinal Chemistry: Application in the Synthesis of c-Met Kinase Inhibitors
Application Note: While 2,4-dimethoxytoluene is a commercially available aromatic building block, its isomers, particularly those with a 3,4-dimethoxy substitution pattern, feature more prominently in the synthesis of contemporary medicinal agents. The 3,4-dimethoxy motif is a key structural feature in a variety of bioactive molecules, including potent kinase inhibitors. This document provides a detailed overview of the application of a this compound isomer, 3,4-dimethoxytoluene (B46254) (or its synthetic equivalents), in the development of 6,7-dimethoxy-4-anilinoquinoline based c-Met kinase inhibitors, which are under investigation for cancer therapy.
Introduction
The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a critical factor in the progression of numerous human cancers.[1][2][3] This has led to the development of small-molecule inhibitors that target the ATP-binding site of c-Met. A prominent class of these inhibitors is the 6,7-dimethoxy-4-anilinoquinolines.[1][2][3] The 6,7-dimethoxy substitution on the quinoline (B57606) core, which can be conceptually derived from a 3,4-dimethoxytoluene synthon, is crucial for the biological activity of these compounds. This document outlines the synthetic strategies, presents key biological data, and describes the relevant signaling pathways for this important class of kinase inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives against the c-Met kinase and their anti-proliferative effects on various cancer cell lines.
| Compound ID | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |
| 12f | - | - | - | - |
| 12g | - | - | - | - |
| 12n | 0.030 ± 0.008 | - | - | - |
| Cabozantinib | - | - | - | - |
| Data for IC50 values are presented for representative compounds from the literature.[3] Cabozantinib is included as a reference c-Met inhibitor. A dash (-) indicates that the specific data was not provided in the cited source. |
Experimental Protocols
The synthesis of 6,7-dimethoxy-4-anilinoquinolines typically involves a multi-step sequence starting from precursors that establish the 6,7-dimethoxyquinoline (B1600373) core. A general synthetic approach is detailed below.
Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214)
The key intermediate, 4-chloro-6,7-dimethoxyquinoline, is synthesized from 3,4-dimethoxyaniline (B48930) through a series of reactions including cyclization to form the quinoline ring system, followed by chlorination.
Materials:
-
3,4-dimethoxyaniline
-
Diethyl malonate
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Isopropanol
Procedure:
-
Cyclization: A mixture of 3,4-dimethoxyaniline and diethyl malonate is heated in a high-boiling solvent such as diphenyl ether to facilitate the Conrad-Limpach reaction, forming 4-hydroxy-6,7-dimethoxyquinoline.
-
Chlorination: The resulting 4-hydroxy-6,7-dimethoxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃) and heated to reflux for several hours.[1]
-
Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) yields purified 4-chloro-6,7-dimethoxyquinoline.
Protocol 2: Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives
The final products are obtained through a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and various substituted anilines.
Materials:
-
4-chloro-6,7-dimethoxyquinoline
-
Substituted aniline (B41778) (e.g., 2-phenyl-1H-benzo[d]imidazol-5-amine)
-
Isopropanol
Procedure:
-
Reaction Setup: A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.1-1.2 equivalents) is suspended in a solvent such as isopropanol.[2]
-
Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to yield the final 6,7-dimethoxy-4-anilinoquinoline derivative.[2]
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for 6,7-dimethoxy-4-anilinoquinolines.
Signaling Pathway
Caption: Inhibition of the HGF/c-Met signaling pathway.
References
Application Notes and Protocols for 2,4-Dimethoxytoluene in Diagnostic Assay Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxytoluene is a chemical compound listed for use in diagnostic assay manufacturing, with specific mentions in the fields of hematology and histology. While its precise, widespread application in well-documented, standardized protocols is not extensively detailed in publicly available literature, its chemical properties as an aromatic hydrocarbon suggest a potential role as a clearing agent, a substitute for xylene, in histological and hematological preparations.
This document provides an overview of the known properties of this compound and a generalized protocol for its potential application as a clearing agent in tissue processing for microscopic analysis. It is important to note that the provided protocol is a general guideline and would require optimization and validation for specific laboratory applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.036 g/mL at 25 °C |
| Boiling Point | 110-120 °C at 30 mmHg |
| Refractive Index | n20/D 1.524 |
| Flash Point | 93 °C (199.4 °F) - closed cup |
| Solubility in Water | 326.1 mg/L at 25 °C (estimated) |
Potential Application: Clearing Agent in Histology
In histological processing, a clearing agent is used to remove the dehydrating agent (typically ethanol) from the tissue and make the tissue receptive to the embedding medium (e.g., paraffin (B1166041) wax). The clearing agent must be miscible with both the dehydrating agent and the embedding medium. Xylene is a commonly used clearing agent, but due to health and environmental concerns, substitutes are often sought.[1][2][3][4][5] As an aromatic hydrocarbon, this compound shares chemical properties with xylene and could potentially serve a similar function.
General Experimental Workflow for Tissue Processing
The following diagram illustrates the major steps in tissue processing for histological examination, highlighting the stage where a clearing agent is utilized.
Hypothetical Protocol for Use as a Clearing Agent
This protocol describes the general steps for using a xylene substitute like this compound for clearing dehydrated tissue samples prior to paraffin infiltration. Users must validate this protocol for their specific tissue types and processing schedules.
Materials:
-
Fixed tissue samples
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
This compound
-
Paraffin wax
-
Tissue processor or manual processing containers
Protocol:
-
Dehydration: Following fixation, dehydrate the tissue specimens by immersing them in a graded series of ethanol solutions. A typical sequence would be:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 1 hour
-
100% Ethanol: 1 hour (two changes)
-
-
Clearing: After complete dehydration, transfer the tissues to this compound.
-
This compound: 1 hour (two changes)
-
-
Infiltration: Transfer the cleared tissues to molten paraffin wax.
-
Paraffin wax: 1-2 hours at 60°C (two changes)
-
-
Embedding: Embed the infiltrated tissues in a paraffin block.
The embedded tissue is now ready for sectioning and subsequent staining.
Data Summary
The following table summarizes the key parameters for the hypothetical use of this compound as a clearing agent.
| Parameter | Guideline | Notes |
| Immersion Time | 1 hour per change (2 changes) | May need optimization based on tissue size and density. |
| Temperature | Room temperature | |
| Compatibility | Miscible with ethanol and paraffin wax. | Compatibility with mounting media and certain plastics should be tested. |
| Safety | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). | Review the Safety Data Sheet (SDS) before use. |
Logical Relationship of Clearing Agent Properties
The suitability of a compound as a clearing agent depends on its miscibility with both the dehydrating and infiltrating agents.
Conclusion
While this compound is indicated for use in diagnostic assay manufacturing, specifically in hematology and histology, its precise role is not well-documented in standard protocols. Based on its chemical properties, a plausible, though unconfirmed, application is as a clearing agent in tissue processing. The provided protocol is a general guideline for this hypothetical use and must be validated for specific applications. Further research and communication with manufacturers may provide more specific details on the intended use of this compound in diagnostic assays.
References
Applications of 2,4-Dimethoxytoluene Derivatives in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,4-dimethoxytoluene derivatives in polymer synthesis. The focus is on providing practical, reproducible methodologies and clear data presentation to aid researchers in the fields of polymer chemistry and materials science. The applications covered include the free-radical copolymerization of 2,4-dimethoxy-substituted phenylcyanoacrylates with styrene (B11656), a versatile method for creating functional polymers.
I. Free-Radical Copolymerization of 2,4-Dimethoxy-Substituted Phenylcyanoacrylates with Styrene
Derivatives of this compound, specifically 2,4-dimethoxy ring-substituted phenylcyanoacrylates, serve as functional monomers in free-radical polymerization. Their copolymerization with common monomers like styrene allows for the introduction of specific functionalities and properties to the resulting polymer chains. These functionalized polymers can be of interest in various applications, including specialty coatings, adhesives, and as intermediates for further chemical modifications.
Application Note:
The incorporation of 2,4-dimethoxyphenylcyanoacrylate monomers into a polystyrene backbone can modify the polymer's refractive index, adhesion properties, and thermal characteristics. The electron-rich dimethoxy-substituted aromatic ring and the cyanoacrylate group introduce polarity and potential sites for post-polymerization modification. The following protocols detail the synthesis of these copolymers.
Experimental Protocols:
A. Synthesis of 2,4-Dimethoxy Ring-Substituted Phenylcyanoacrylate Monomers
These monomers can be synthesized via a Knoevenagel condensation reaction between a 2,4-dimethoxy-substituted benzaldehyde (B42025) and a cyanoacetate (B8463686) ester, catalyzed by piperidine.[1]
B. Free-Radical Copolymerization with Styrene
This protocol describes the solution polymerization of a 2,4-dimethoxy-substituted phenylcyanoacrylate monomer with styrene using a free-radical initiator.[1][2][3]
Materials:
-
Styrene (ST), freshly distilled to remove inhibitors
-
2,4-Dimethoxy ring-substituted phenylcyanoacrylate monomer (e.g., Isobutyl 2,4-dimethoxyphenylcyanoacrylate, Octyl 2,4-dimethoxyphenylcyanoacrylate, 2-Methoxyethyl 2,4-dimethoxyphenylcyanoacrylate)
-
1,1'-Azobis(cyanocyclohexane) (ABCN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Toluene (B28343), anhydrous
-
Methanol (B129727), for precipitation
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
In a 25-mL glass screw-cap vial, add the desired amounts of styrene and the 2,4-dimethoxy-substituted phenylcyanoacrylate monomer. A typical molar feed ratio of Styrene to the functional monomer is 3:1.[1][2][3]
-
Add the appropriate volume of toluene to achieve an overall monomer concentration of 2.44 mol/L.[1][2][3]
-
Add the radical initiator (e.g., 0.12 mol/L of ABCN).[1][2][3]
-
Seal the vial and place it in a preheated oil bath at 70°C.[1][2][3]
-
Allow the polymerization to proceed for a predetermined time (e.g., to achieve a conversion of 10-20% to minimize compositional drift).[3]
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the viscous solution dropwise into a beaker of vigorously stirred methanol.
-
Collect the white, flaky precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
The composition of the resulting copolymer can be determined from its nitrogen content, as the cyano group is unique to the functional monomer.[1][2][3]
Data Presentation:
The following tables summarize the quantitative data for the copolymerization of various 2,4-dimethoxy-substituted phenylcyanoacrylates with styrene.
Table 1: Copolymerization of Styrene (ST) with Isobutyl 2,4-Dimethoxyphenylcyanoacrylate (IPCA) [2]
| Monomer Feed Ratio (ST/IPCA) (mol/mol) | Initiator Concentration (ABCN) (mol/L) | Overall Monomer Concentration (mol/L) | Solvent | Temperature (°C) | Copolymer Yield (%) | Nitrogen Content (%) | IPCA in Copolymer (mol%) |
| 3 | 0.12 | 2.44 | Toluene | 70 | 10 | 2.3 | 18.5 - 30.1 |
Table 2: Copolymerization of Styrene (ST) with Octyl 2,4-Dimethoxyphenylcyanoacrylate (OPCA) [3]
| Monomer Feed Ratio (ST/OPCA) (mol/mol) | Initiator Concentration (ABCN) (mol/L) | Overall Monomer Concentration (mol/L) | Solvent | Temperature (°C) | Copolymer Conversion (%) | OPCA in Copolymer (mol%) |
| 3 | 0.12 | 2.44 | Toluene | 70 | 10-20 | 12.3 - 38.3 |
Table 3: Copolymerization of Styrene (ST) with 2-Methoxyethyl 2,4-Dimethoxyphenylcyanoacrylate (MEPA) [1]
| Monomer Feed Ratio (ST/MEPA) (mol/mol) | Initiator Concentration (ABCN) (mol/L) | Overall Monomer Concentration (mol/L) | Solvent | Temperature (°C) | MEPA in Copolymer (mol%) |
| 3 | 0.12 | 2.44 | Toluene | 70 | 8.2 - 27.9 |
Mandatory Visualization:
Caption: Workflow for the free-radical copolymerization of styrene with a 2,4-dimethoxy-substituted phenylcyanoacrylate.
II. Oxidative Coupling Polymerization
Application Note:
Oxidative coupling polymerization of this compound would be expected to yield a poly(phenylene oxide) derivative. The reaction typically proceeds via the formation of phenoxy radicals, which then couple to form the polymer. The regioselectivity of the coupling can be influenced by the choice of catalyst and reaction conditions. Such polymers are known for their high thermal stability and good mechanical properties.
Conceptual Experimental Protocol (Based on related compounds):
Materials:
-
This compound
-
Oxidizing agent/catalyst system (e.g., FeCl₃, CuCl/amine complex)
-
Anhydrous solvent (e.g., nitrobenzene, toluene, or chloroform)
-
Methanol for precipitation
-
Inert atmosphere setup
Procedure:
-
In a flask under an inert atmosphere, dissolve the oxidizing agent/catalyst in the anhydrous solvent.
-
Slowly add a solution of this compound in the same solvent to the catalyst mixture with vigorous stirring.
-
Maintain the reaction at a specific temperature (e.g., room temperature to 80°C) for a set duration (e.g., 24-48 hours), monitoring for an increase in viscosity.
-
Terminate the reaction and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect, wash, and dry the polymer as described in the previous protocol.
-
Characterize the polymer's structure (e.g., by NMR, FTIR) and properties (e.g., molecular weight by GPC, thermal properties by TGA/DSC).
Caption: Logical relationship of reactants and conditions leading to a functional copolymer with modified properties.
References
Application Notes and Protocols: Friedel-Crafts Acylation of 2,4-Dimethoxytoluene with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the construction of key intermediates. 2,4-Dimethoxytoluene is a highly activated aromatic substrate due to the presence of two electron-donating methoxy (B1213986) groups and one weakly activating methyl group. These substituents not only enhance the nucleophilicity of the aromatic ring but also direct the incoming electrophile to specific positions. These application notes provide a detailed overview of the reaction mechanism, regioselectivity, and experimental protocols for the acylation of this compound with various acyl chlorides.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism.[1] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[1][2]
Mechanism Steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. The subsequent cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Rearomatization: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[2]
Regioselectivity: The two methoxy groups at positions 2 and 4, along with the methyl group at position 1, are all ortho, para-directing activators. The methoxy groups are strongly activating, while the methyl group is weakly activating. The directing effects of these groups synergize to strongly favor electrophilic substitution at the C5 position, which is ortho to the C4-methoxy group and para to the C2-methoxy group, as well as ortho to the C1-methyl group. Steric hindrance from the adjacent methyl group may slightly disfavor substitution at the C3 position. Therefore, the primary product expected from the acylation of this compound is the 1-(2,4-dimethoxy-5-methylphenyl) ketone.
Experimental Protocols
The following protocols are representative procedures for the Friedel-Crafts acylation of this compound with acetyl chloride, propionyl chloride, and benzoyl chloride.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acyl chlorides are corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (B109758) is a volatile and potentially carcinogenic solvent. Handle with appropriate care.
Protocol 1: Synthesis of 1-(2,4-Dimethoxy-5-methylphenyl)ethanone
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
5% Hydrochloric acid (HCl), ice-cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 10-15 minutes.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 5% hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-(2,4-Dimethoxy-5-methylphenyl)propan-1-one
This procedure is analogous to Protocol 1, with propionyl chloride used in place of acetyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up reagents as in Protocol 1
Procedure: Follow the procedure outlined in Protocol 1, substituting propionyl chloride for acetyl chloride on an equimolar basis.
Protocol 3: Synthesis of (2,4-Dimethoxy-5-methylphenyl)(phenyl)methanone
This procedure is analogous to Protocol 1, with benzoyl chloride used in place of acetyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up reagents as in Protocol 1
Procedure: Follow the procedure outlined in Protocol 1, substituting benzoyl chloride for acetyl chloride on an equimolar basis. The reaction may require a slightly longer reaction time or gentle heating to proceed to completion.
Data Presentation
The following table summarizes the expected products and representative reaction parameters for the Friedel-Crafts acylation of this compound with different acyl chlorides. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
| Acyl Chloride | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | 1-(2,4-Dimethoxy-5-methylphenyl)ethanone | C₁₁H₁₄O₃ | 194.23 | 1 - 2 | 85 - 95 |
| Propionyl Chloride | 1-(2,4-Dimethoxy-5-methylphenyl)propan-1-one | C₁₂H₁₆O₃ | 208.25 | 1 - 3 | 80 - 90 |
| Benzoyl Chloride | (2,4-Dimethoxy-5-methylphenyl)(phenyl)methanone | C₁₆H₁₆O₃ | 256.30 | 2 - 4 | 75 - 85 |
Visualizations
Reaction Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
References
Application Notes and Protocols: Synthesis of 2,4-Dimethoxyacetophenone
Introduction
2,4-Dimethoxyacetophenone is a valuable intermediate in the synthesis of pharmaceuticals, particularly flavonoid-based medicines, and is also utilized in the fragrance industry.[1][2] This document outlines a detailed protocol for the laboratory-scale synthesis of 2,4-dimethoxyacetophenone. The primary and most established synthetic route is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).[1] While the request specified 2,4-dimethoxytoluene as the starting material, the scientific literature predominantly describes the synthesis from 1,3-dimethoxybenzene. The directing effects of the functional groups on this compound would likely not yield the desired product. Therefore, this protocol details the experimentally validated synthesis from 1,3-dimethoxybenzene.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts acylation reaction, where 1,3-dimethoxybenzene is acylated using an acetylating agent in the presence of a Lewis acid catalyst.
Overall Reaction:
Quantitative Data Summary
The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of 2,4-dimethoxyacetophenone from 1,3-dimethoxybenzene.
| Parameter | Embodiment 1 [3] | Embodiment 2 [3] | Embodiment 3 [3] | Embodiment 4 [3] |
| Starting Material | 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene |
| Solvent | Toluene | Toluene | Toluene | Toluene |
| Lewis Acid | Aluminum Chloride | Aluminum Chloride | Aluminum Chloride | Aluminum Chloride |
| Acylating Agent | Acetonitrile (B52724) | Acetonitrile | Acetonitrile | Acetonitrile |
| Reaction Temperature | -5 to 5 °C | -10 to 0 °C | 5 to 15 °C | 10 to 20 °C |
| Reaction Time | 20 h | 30 h | 10 h | 15 h |
| Yield | 92.0% | 93.4% | 92.3% | 95.0% |
| Purity | 99.0% | 99.5% | 98.7% | 99.2% |
Experimental Protocol
This protocol is based on a representative procedure for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[2][3]
Materials:
-
1,3-Dimethoxybenzene
-
Toluene
-
Aluminum Chloride (anhydrous)
-
Acetonitrile
-
Dry Hydrogen Chloride gas
-
Water
-
Reaction flask (e.g., 1000 mL three-necked flask) equipped with a mechanical stirrer, dropping funnel, and gas inlet/outlet
-
Cooling bath (e-g., ice-salt or cryocooler)
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1000 mL reaction flask, add 138.2 g (1.0 mol) of 1,3-dimethoxybenzene and 415.0 g of toluene.
-
Cooling: Cool the mixture to -10 °C using a cooling bath.
-
Addition of Lewis Acid: While stirring, carefully add 133.3 g of anhydrous aluminum chloride to the cooled mixture.
-
Addition of Acylating Agent: Slowly add 82.1 g of acetonitrile dropwise from the dropping funnel.
-
Reaction: Pass dry hydrogen chloride gas through the reaction mixture while maintaining the temperature between -5 and 5 °C for 20 hours.
-
Isolation of Intermediate: Once the reaction is complete, stop stirring and filter the mixture to obtain the solid intermediate.
-
Hydrolysis: Add the collected solid to 300.0 g of water and reflux the mixture for 1 hour.
-
Product Isolation: Cool the mixture and filter to collect the solid product, which is 2,4-dimethoxyacetophenone.
-
Drying: Dry the product to obtain the final pure compound.
Characterization:
The final product, 2,4-dimethoxyacetophenone, is a white to off-white crystalline solid.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2,4-dimethoxyacetophenone.
Caption: Workflow for the synthesis of 2,4-dimethoxyacetophenone.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aluminum chloride is corrosive and reacts violently with water; handle with care.
-
Hydrogen chloride gas is toxic and corrosive; ensure proper handling and scrubbing of the exhaust gas.
-
Toluene is flammable; avoid open flames and sparks.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dimethoxytoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Dimethoxytoluene by recrystallization.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| 1. This compound Does Not Solidify Upon Cooling | The compound is a liquid at room temperature and may require lower temperatures to crystallize. | Cool the solution in an ice-salt bath or a freezer. If crystallization still does not occur, the concentration of the solution may be too low. |
| 2. The Compound "Oils Out" Instead of Forming Crystals | The solution is cooling too quickly, or the concentration of the solute is too high. This can also occur if the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a different solvent with a lower boiling point.[1][2] |
| 3. No Crystals Form Upon Cooling | The solution is not saturated or is supersaturated. | If the solution is not saturated, evaporate some of the solvent to increase the concentration. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][2][3] |
| 4. The Resulting Crystals are Colored or Appear Impure | Colored impurities are present in the crude material. | Before cooling, add a small amount of activated charcoal to the hot solution and simmer for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1][4] |
| 5. The Recrystallization Yield is Very Low | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. Premature crystallization may have occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. To address premature crystallization, use a pre-heated funnel and flask for hot filtration.[1][3] The filtrate can be concentrated to recover more product, though it may be less pure. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I perform a small-scale solvent test?
A2:
-
Place a small amount of crude this compound (20-30 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes and observe the solubility. The ideal solvent will dissolve the compound completely when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large number of pure-looking crystals.[1]
Q3: My this compound is a liquid at room temperature. Can I still purify it by recrystallization?
A3: Yes, it is possible to purify a compound that is a liquid at room temperature by recrystallization, provided it solidifies at a lower temperature. For instance, the related compound 2,5-dimethoxytoluene (B1361827) is an oil that crystallizes into colorless crystals when placed in a freezer.[6] You will likely need to perform a low-temperature recrystallization, cooling the solution in an ice-salt bath or a freezer to induce crystallization.
Q4: What should I do if I add too much solvent?
A4: If you add too much solvent, the solution will not be saturated upon cooling, and crystallization will not occur or the yield will be very low.[2][3] To remedy this, you can evaporate the excess solvent by gently heating the solution to its boiling point in a fume hood until the volume is reduced. Then, allow the solution to cool again.
Q5: How can I improve the purity of my recrystallized this compound?
A5: To improve purity, ensure that the cooling process is slow and undisturbed, as this promotes the formation of larger, purer crystals.[7] Washing the collected crystals with a small amount of ice-cold solvent will help remove any impurities adhering to the crystal surface.[1] If significant impurities remain, a second recrystallization may be necessary.
III. Experimental Protocol: Low-Temperature Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol) at room temperature.
-
Gently heat the mixture while stirring until the compound completely dissolves. Add the solvent dropwise until a clear solution is obtained at the elevated temperature.
2. Decolorization (Optional):
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
3. Hot Filtration (Optional):
-
If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask to prevent premature crystallization.[1][4]
4. Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or a freezer to induce crystallization. The target temperature will depend on the freezing point of your this compound sample.
5. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
IV. Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of 2,5-dimethoxytoluene via TMP , Hive Novel Discourse [chemistry.mdma.ch]
- 7. web.mnstate.edu [web.mnstate.edu]
Optimizing reaction conditions for 2,4-Dimethoxytoluene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4-dimethoxytoluene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the O-methylation of 4-methylresorcinol (also known as 2,4-dihydroxytoluene) using a suitable methylating agent in the presence of a base.
Q2: Which methylating agents are recommended for this synthesis?
Commonly used methylating agents for this reaction include dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I).[1][2] Both are effective, but researchers should consider their toxicity and handling requirements. Dimethyl sulfate is often preferred for its lower volatility, though it is highly toxic and corrosive.[3][4] Methyl iodide is also toxic and very volatile.[2][5]
Q3: What are the suitable bases and solvents for the methylation of 4-methylresorcinol?
A variety of bases can be used to deprotonate the hydroxyl groups of 4-methylresorcinol, including sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt).[3][5][6] The choice of solvent often depends on the base and methylating agent used. Common solvents include acetone (B3395972), ethanol, and tetrahydrofuran (B95107) (THF).[5][7][8] For instance, the combination of potassium carbonate in acetone is a frequently used system for methylation with methyl iodide.[5]
Q4: I am observing low yields in my reaction. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete deprotonation: Ensure a sufficient excess of a strong enough base is used to fully deprotonate both hydroxyl groups of the 4-methylresorcinol.
-
Insufficient methylating agent: Use at least two equivalents of the methylating agent to ensure both hydroxyl groups are methylated.
-
Reaction temperature and time: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Moisture in reagents and solvents: Water can react with the methylating agent and the alkoxide intermediate, reducing the yield. Ensure all glassware is dry and use anhydrous solvents.[5]
Q5: My final product is contaminated with an isomeric byproduct. How can I minimize its formation and purify the desired this compound?
The primary isomeric byproduct in this synthesis is 2,6-dimethoxytoluene.[8] The formation of this isomer is influenced by the reaction conditions. To optimize for the desired 2,4-isomer, careful control of the base, solvent, and temperature is crucial.
For purification, the following methods can be employed:
-
Fractional Distillation: If the boiling points of the 2,4- and 2,6-isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[9]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating isomers with different polarities.[10][11] By carefully selecting the eluent system, it is possible to isolate the this compound.[12]
Q6: Are there any other significant side reactions to be aware of?
Besides the formation of the 2,6-isomer, C-methylation can occur, where the methyl group attaches directly to the aromatic ring instead of the oxygen atom.[8] This is more likely to happen under certain conditions, particularly with strong bases and in nonpolar solvents.[8] Using polar solvents and carefully chosen bases can help to minimize this side reaction.
Experimental Protocols
Protocol 1: Methylation of 4-Methylresorcinol using Dimethyl Sulfate
This protocol is a general guideline based on the Williamson ether synthesis for phenolic compounds.
Materials:
-
4-Methylresorcinol
-
Dimethyl Sulfate
-
Sodium Hydroxide
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylresorcinol (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution at room temperature.
-
After stirring for 15-20 minutes, add dimethyl sulfate (2.2 equivalents) dropwise. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Methylation of 4-Methylresorcinol using Methyl Iodide
This protocol provides an alternative methylation procedure.
Materials:
-
4-Methylresorcinol
-
Methyl Iodide
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylresorcinol (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) to anhydrous acetone.
-
Stir the suspension vigorously and add methyl iodide (2.5 equivalents) dropwise. Caution: Methyl iodide is volatile and toxic. Handle in a fume hood.
-
Heat the reaction mixture to reflux and stir until TLC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the methylation of resorcinol (B1680541) derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 4-Methylresorcinol | 4-Methylresorcinol | 4-Methylresorcinol |
| Methylating Agent | Dimethyl Sulfate | Methyl Iodide | Dimethyl Carbonate |
| Base | Sodium Hydroxide | Potassium Carbonate | Potassium Carbonate |
| Solvent | Ethanol/Water | Acetone | DMF |
| Temperature | Reflux | Reflux | 100-120 °C |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Note: The yields are qualitative estimates based on related reactions. Optimization for this compound synthesis is recommended.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Dimethoxytoluene in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-Dimethoxytoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound in electrophilic aromatic substitution?
This compound is a highly activated aromatic compound due to the presence of two electron-donating methoxy (B1213986) groups and one electron-donating methyl group. These groups direct incoming electrophiles to the ortho and para positions relative to themselves, leading to a high degree of regioselectivity in many reactions. The positions C5 and C3 are the most activated and sterically accessible for electrophilic attack.
Q2: What is the major challenge in the Vilsmeier-Haack formylation of this compound?
The primary challenge is potential steric hindrance. The Vilsmeier-Haack reagent is bulky, and the substitution pattern of this compound can sometimes lead to low or no reaction yield, a known issue with some 1,4-disubstituted electron-rich aromatic compounds.[1] Careful control of reaction conditions is crucial for success.
Q3: Is polysubstitution a major concern in reactions with this compound?
Due to the high activation of the ring, polysubstitution, particularly polyhalogenation, can be a significant side reaction if the reaction conditions are not carefully controlled. Using a stoichiometric amount of the electrophile and milder reaction conditions can help to minimize the formation of these byproducts.
Q4: Can demethylation of the methoxy groups occur during reactions?
Yes, under strongly acidic or harsh electrophilic conditions, demethylation of one or both methoxy groups can occur as a side reaction. This leads to the formation of phenolic byproducts, which can complicate purification.
Troubleshooting Guides
Vilsmeier-Haack Formylation
Issue: Low or no yield of the desired aldehyde product.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | The Vilsmeier reagent may be too bulky to efficiently react at the available positions. Consider using a less sterically demanding formylating agent or optimizing the reaction temperature and time. |
| Decomposition of Reagents | Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are fresh and anhydrous.[2] Old or wet reagents can lead to the failure of the reaction. |
| Insufficient Activation | While this compound is activated, extremely mild conditions might not be sufficient. A modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions. |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3 eq.) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (B78521) or sodium acetate (B1210297) to a pH of 6-7.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Friedel-Crafts Acylation
Issue: Formation of isomeric byproducts or low yield.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Regioselectivity | While generally regioselective, some acylation at less favored positions can occur. The choice of Lewis acid and solvent can influence the isomer distribution. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and solvents to optimize for the desired isomer. |
| Deactivation of Catalyst | The carbonyl group of the product can complex with the Lewis acid catalyst, effectively deactivating it. A stoichiometric amount of the catalyst is often required. |
| Incomplete Reaction | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC to determine the point of maximum conversion. |
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) at 0°C, add the acyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15-30 minutes at 0°C to form the acylium ion complex.
-
Add a solution of this compound (1 eq.) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to stir at room temperature for 1-3 hours or until completion as indicated by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Nitration
Issue: Formation of multiple nitrated isomers and oxidation byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Over-nitration | The highly activated ring is susceptible to dinitration. Use a controlled amount of the nitrating agent and maintain a low reaction temperature. |
| Oxidation | Nitric acid is a strong oxidizing agent. Side reactions leading to the formation of quinones can occur. Using milder nitrating agents (e.g., acetyl nitrate) or carefully controlling the temperature can mitigate this.[3][4][5] |
| Poor Regioselectivity | While substitution is strongly directed to the 5-position, minor isomers can form. Purification by chromatography may be necessary to isolate the desired product. |
Experimental Protocol: Nitration of this compound
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with stirring to prepare the nitrating mixture.
-
In a separate flask, dissolve this compound (1 eq.) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the solution of the substrate to 0-5°C.
-
Slowly add the cold nitrating mixture dropwise to the substrate solution with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for 30-60 minutes.
-
Pour the reaction mixture onto crushed ice and water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain the purified 5-nitro-2,4-dimethoxytoluene.
Halogenation
Issue: Polyhalogenation and formation of isomeric products.
Possible Causes & Solutions:
| Cause | Solution |
| Over-halogenation | The high reactivity of the substrate can easily lead to di- or tri-halogenated products. Use of a 1:1 stoichiometry of the halogenating agent and substrate is critical. Addition of the halogenating agent should be slow and at a low temperature. |
| Isomer Formation | Although the 5-position is strongly favored, some substitution may occur at other positions. The choice of halogenating agent and solvent can influence the product distribution. |
Experimental Protocol: Bromination of this compound
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in the same solvent dropwise with stirring.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir until the bromine color disappears (or monitor by TLC).
-
Pour the reaction mixture into water and decolorize any remaining bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Summary of Potential Side Reactions and Byproducts
| Reaction Type | Major Product | Common Side Reactions | Potential Byproducts |
| Vilsmeier-Haack Formylation | 2,4-Dimethoxy-5-methylbenzaldehyde | Incomplete reaction | Unreacted starting material |
| Friedel-Crafts Acylation | 5-Acyl-2,4-dimethoxytoluene | Isomeric acylation | 3-Acyl-2,4-dimethoxytoluene |
| Nitration | 5-Nitro-2,4-dimethoxytoluene | Over-nitration, Oxidation | Dinitro derivatives, Quinones |
| Halogenation | 5-Halo-2,4-dimethoxytoluene | Polyhalogenation, Isomerization | Dihalo and trihalo derivatives, 3-Halo isomer |
| Oxidation | (Depends on oxidant) | Ring opening, Demethylation | Quinones, Phenolic compounds |
References
- 1. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. US7692041B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]
- 4. US2860162A - Process of oxidation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Dimethoxytoluene by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,4-Dimethoxytoluene using column chromatography. It includes frequently asked questions, a troubleshooting guide, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica (B1680970) gel is the most commonly recommended stationary phase due to its effectiveness in separating moderately polar compounds.[1][2] Alumina can also be considered as an alternative.[1]
Q2: Which mobile phase (eluent) should be used for the column chromatography of this compound?
A2: A solvent mixture of a non-polar and a polar solvent is typically used for the elution of compounds like this compound. A good starting point is a mixture of hexane (B92381) (or petroleum ether) and ethyl acetate (B1210297).[1][3] The optimal ratio will depend on the specific impurities present in your sample.
Q3: How can the ideal solvent system be determined before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to identify a suitable solvent system.[1] By testing various solvent mixtures (e.g., different ratios of hexane:ethyl acetate), you can find the system that provides good separation between this compound and any impurities. The ideal solvent system should result in an Rf value of approximately 0.2 to 0.4 for the target compound.[1]
Q4: What should I do if my compound is co-eluting with an impurity?
A4: Co-elution of aromatic compounds can sometimes be due to pi-stacking interactions. Adding a small percentage of toluene (B28343) to the mobile phase can help disrupt these interactions and improve separation.[1] Alternatively, trying a different solvent system, such as substituting ethyl acetate with dichloromethane (B109758) or diethyl ether, may alter the selectivity and resolve the co-eluting spots.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (stuck on the column) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1] |
| Poor separation of compounds | The column may have been overloaded with the sample. | Ensure the column is packed uniformly without air bubbles or cracks. Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. Use a larger column or reduce the amount of sample being purified. The weight of the adsorbent should generally be 20-50 times the sample weight.[1][4] |
| Cracks or channels forming in the stationary phase | - The column has run dry.- The heat of solvent wetting has caused cracks. | - Always keep the top of the stationary phase covered with the mobile phase.- Allow the packed column to equilibrate and cool to room temperature before running the separation.[1] |
| Tailing of spots on TLC and in the column | - The compound may be acidic or basic.- The sample is interacting too strongly with the stationary phase. | - Add a small amount (0.1-1%) of a modifier like acetic acid for acidic compounds or triethylamine (B128534) for basic compounds to the mobile phase.- Consider using a different stationary phase, such as alumina.[1] |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₂[5][6][7] |
| Molecular Weight | 152.19 g/mol [5][6][7] |
| Appearance | Colorless to pale yellow liquid[8] |
| Boiling Point | 110-120 °C at 30 mmHg |
| Density | 1.036 g/mL at 25 °C[8] |
| Refractive Index | n20/D 1.524 |
Detailed Experimental Protocol
This protocol outlines the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)[3]
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool[1]
-
Sand[1]
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Preparation (Slurry Method):
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approximately 1-2 cm).[9]
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[1][9]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[1][9]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.[1]
-
Begin eluting the column with the determined mobile phase (e.g., a hexane:ethyl acetate mixture).
-
Collect fractions in separate test tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[1]
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
-
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound, 38064-90-3 [thegoodscentscompany.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Purification of 2,4-Dimethoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the purification of 2,4-Dimethoxytoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities expected in a this compound reaction?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 1,3-dimethoxybenzene (B93181) or 4-methylresorcinol), reagents, and byproducts.[1] If using a Friedel-Crafts reaction, impurities can include regioisomers (other isomers of dimethoxytoluene), and poly-alkylated or poly-acylated products.[2][3][4] The reaction work-up can also introduce residual solvents or salts.
Q2: How can I perform a quick purity assessment of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for an initial purity assessment.[5] By testing various solvent systems, such as mixtures of hexanes and ethyl acetate (B1210297), you can visualize the number of components in your crude mixture.[5] A single spot across multiple solvent systems suggests high purity, whereas multiple spots indicate the presence of impurities.[5] For a more quantitative analysis, techniques like ¹H NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5][6]
Q3: How do I select the appropriate purification technique for my crude product?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.[5]
-
If your product is a liquid and is thermally stable, vacuum distillation is suitable for separating components with different boiling points.[5]
-
If your product is a solid and TLC analysis shows one major spot with minor impurities, recrystallization is a good first choice.[5][7]
-
If your product is an oil or a complex solid mixture with multiple impurities of varying polarities, flash column chromatography is the most effective method.[5][8]
Q4: My crude this compound is an oil. What is the best purification method?
A4: For an oily product, the primary methods are vacuum distillation and column chromatography. This compound is a liquid at room temperature with a boiling point of 110-120 °C at 30 mmHg, making vacuum distillation a viable option if the impurities have significantly different boiling points.[9] If the impurities are close in boiling point or are non-volatile, flash column chromatography is the preferred method.[5]
Q5: An impurity is co-eluting with my product during column chromatography. What can I do?
A5: Co-elution can be resolved by altering the selectivity of your chromatography system. You can try a different solvent system; for example, substituting ethyl acetate with dichloromethane (B109758) or diethyl ether may change the elution order.[8] For aromatic compounds, pi-stacking interactions can sometimes cause co-elution. Adding a small percentage of toluene (B28343) to your mobile phase can disrupt these interactions and improve separation.[8]
Purification Technique Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | Insufficient solvent or an unsuitable solvent was chosen.[10] | Ensure the solution is at the solvent's boiling point. Gradually add more hot solvent. If a large volume is needed, select a more suitable solvent or solvent pair.[10] |
| No crystals form upon cooling | The solution is not saturated, or it is supersaturated.[10] | To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. If the solution is not saturated, evaporate some solvent and allow it to cool again.[10] |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the solution is cooling too quickly. | Re-heat the solution to dissolve the oil. Allow the solution to cool more slowly. If the problem persists, consider using a lower-boiling point solvent or adding more solvent. |
| Low recovery yield | Too much solvent was used during dissolution; premature crystallization occurred during hot filtration; crystals were washed with solvent that was not ice-cold.[10] | Use the minimum amount of hot solvent for dissolution. Ensure the funnel and receiving flask are pre-heated for hot filtration. Always wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Crystals are colored | Colored impurities are present in the crude material. | Before cooling, add a small amount of activated charcoal to the hot solution and simmer for a few minutes. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool.[10][11] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin | The mobile phase is not polar enough.[8] | Increase the polarity of the mobile phase by gradually increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate system).[8] |
| Poor separation of spots | The chosen solvent system has poor selectivity for the components. | Perform TLC with various solvent systems to find one that provides better separation (ideally with an Rf of 0.2-0.4 for the target compound).[8] |
| Cracks or channels in the silica (B1680970) gel | The column was allowed to run dry, or it was packed improperly. | Ensure the solvent level never drops below the top of the stationary phase. If channeling occurs, the column may need to be repacked. |
| Tailing of spots on TLC/column | The compound is too polar for the silica gel, or the sample is acidic/basic. | Add a small amount (e.g., 1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. |
| Sample is not dissolving for loading | The sample is not very soluble in the eluent. | Dissolve the crude product in a minimal amount of a stronger, volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.[5] |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][12] |
| Molecular Weight | 152.19 g/mol | [1][12] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Boiling Point | 110-120 °C / 30 mmHg | [9] |
| Density | 1.036 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.524 | [9] |
Comparison of Primary Purification Techniques
| Technique | Best For | Key Principle | Advantages | Limitations |
| Vacuum Distillation | Thermally stable liquids with boiling points >150 °C at atmospheric pressure.[5] | Separation based on differences in boiling points under reduced pressure. | Effective for large quantities; good for removing non-volatile impurities. | Not suitable for thermally sensitive compounds or for separating compounds with close boiling points. |
| Recrystallization | Solid compounds with relatively minor impurities.[5][7] | Differential solubility of the compound and impurities in a solvent at different temperatures.[7][14] | Can yield very high purity; relatively inexpensive and scalable.[14] | Requires the compound to be a solid; yield can be low if not optimized.[10] |
| Flash Column Chromatography | Complex mixtures (oils or solids) with components of varying polarities.[5][15] | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[15] | Highly versatile and effective for difficult separations; applicable to a wide range of compounds.[5] | Can be time-consuming and requires larger volumes of solvent; not ideal for very large-scale purification. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Addition : Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation : Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., ~30 mmHg).
-
Heating : Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection : Collect any low-boiling impurities first. As the temperature stabilizes at the boiling point of this compound (110-120 °C at 30 mmHg), switch to a clean receiving flask to collect the pure product.[9]
-
Completion : Stop the distillation when only a small residue remains in the distillation flask. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Test the solubility of the crude solid in various solvents (e.g., ethanol, methanol, isopropanol, or solvent pairs like ethyl acetate/hexane) to find a system where the compound is soluble when hot but sparingly soluble when cold.[10]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10][11]
-
Hot Filtration (Optional) : If insoluble impurities or coloring agents are present, perform a hot filtration (after adding activated charcoal for color) through a pre-warmed funnel into a clean, pre-warmed flask.[10][11][14]
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][11]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10][11]
-
Drying : Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[10]
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection : Using TLC, identify a solvent system (e.g., hexane and ethyl acetate) that provides good separation of your product from impurities, aiming for an Rf value between 0.2 and 0.4 for this compound.[8]
-
Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.[8][15]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane). Carefully add the sample to the top of the silica bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the resulting dry powder onto the column.[5][8]
-
Elution : Carefully add the mobile phase and begin eluting the column, collecting fractions in test tubes.[8] If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[11]
-
Monitoring : Monitor the collected fractions by TLC to identify which ones contain the pure product.[5][11]
-
Combine and Evaporate : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]
Visualized Workflows and Logic Diagrams
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting common issues in column chromatography.
Caption: Troubleshooting common issues during recrystallization.
References
- 1. Page loading... [guidechem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound, 38064-90-3 [thegoodscentscompany.com]
- 14. benchchem.com [benchchem.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Synthesis of Coumarin from 2,4-Dimethoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of coumarin (B35378) derivatives from 2,4-dimethoxytoluene.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for synthesizing coumarin from this compound?
A1: The Pechmann condensation is one of the most common and effective methods for synthesizing coumarin derivatives from phenols, such as this compound.[1][2][3] This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[2][3]
Q2: What is the expected product when reacting this compound with ethyl acetoacetate (B1235776) via Pechmann condensation?
A2: The expected product is 5,7-dimethoxy-4-methylcoumarin. The reaction involves the cyclization and condensation of the two reactants.
Q3: What are some common acid catalysts used in the Pechmann condensation?
A3: A variety of acid catalysts can be used, including strong Brønsted acids like sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), and methanesulfonic acid, as well as Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).[1][3][4] Heterogeneous catalysts like Amberlyst-15, zeolites, and various supported acids are also employed to facilitate easier workup and catalyst recycling.[2][5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, for example, a mixture of hexane (B92381) and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q5: What are the typical purification methods for the synthesized coumarin derivative?
A5: After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.[6] Column chromatography using silica (B1680970) gel is another effective method for obtaining a highly pure product.[7][8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the acid catalyst is fresh and has not been deactivated by moisture. For Lewis acids, ensure anhydrous conditions are maintained. |
| Insufficient Reaction Temperature | The Pechmann condensation often requires elevated temperatures.[9] Gradually increase the reaction temperature and monitor the progress by TLC. For some substrates, solvent-free conditions at higher temperatures can improve yields.[4][10] |
| Inappropriate Catalyst | The choice of catalyst can significantly impact the yield. If a particular catalyst is not effective, consider trying an alternative. For electron-rich phenols like this compound, milder catalysts may be sufficient.[9] |
| Short Reaction Time | Some Pechmann condensations can be sluggish.[11] Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Presence of Water | Water can deactivate the catalyst and hinder the reaction. Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| High Reaction Temperature | While elevated temperatures can be necessary, excessive heat can lead to the formation of byproducts.[9] Optimize the temperature to find a balance between reaction rate and selectivity. |
| Strong Acid Catalyst | Highly concentrated strong acids can sometimes promote side reactions. Consider using a milder catalyst or a solid acid catalyst for improved selectivity.[5] |
| Incorrect Stoichiometry | Ensure the molar ratio of this compound to the β-ketoester is appropriate. An excess of one reactant may lead to the formation of undesired products. |
| Air Oxidation | Phenolic compounds can be susceptible to oxidation. Performing the reaction under an inert atmosphere can minimize oxidative side products. |
Experimental Protocols
General Protocol for Pechmann Condensation of this compound
-
Reactant Preparation: In a round-bottom flask, add this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 2-3 equivalents) to the mixture while stirring in an ice bath to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5,7-dimethoxy-4-methylcoumarin.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Coumarin Synthesis
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| H₂SO₄ | 0.5 - 2 | 25 - 80 | 70 - 95 | [2] |
| AlCl₃ | 2 - 6 | 80 - 120 | 65 - 90 | [4] |
| Amberlyst-15 | 2 - 5 | 110 | 85 - 95 | [2] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 3 | 110 | 88 | [4] |
| SbCl₃–Al₂O₃ (MW) | 0.17 | 800 W | 86 - 95 |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Variation | Effect on Yield |
| Temperature | Increasing temperature from 90°C to 110°C | Increased yield.[4] |
| Solvent | Solvent-free vs. protic polar solvents | Solvent-free conditions generally give higher yields.[4][10] |
| Catalyst Loading | Increasing catalyst from 5 mol% to 10 mol% | Significantly increased yield.[4] |
Visualizations
Caption: Pechmann condensation pathway for coumarin synthesis.
References
- 1. Pechmann Condensation [organic-chemistry.org]
- 2. iiste.org [iiste.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Coumarin synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pechmann Condensation with 2,4-Dimethoxytoluene
Welcome to our technical support center for the Pechmann condensation, with a specific focus on reactions involving 2,4-Dimethoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important coumarin (B35378) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pechmann condensation?
A1: The Pechmann condensation is an acid-catalyzed reaction for the synthesis of coumarins from a phenol (B47542) and a β-ketoester. The mechanism generally proceeds through the following key steps:
-
Transesterification: The acidic catalyst promotes the reaction between the phenol (this compound) and the β-ketoester, forming a phenolic ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated carbonyl group of the intermediate attacks the electron-rich aromatic ring of the phenol at the ortho position to the hydroxyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic coumarin ring system.
Q2: How do the methoxy (B1213986) groups in this compound influence the reaction?
A2: The two methoxy groups are electron-donating, which activates the aromatic ring of this compound. This increased nucleophilicity facilitates the electrophilic aromatic substitution step, generally leading to higher yields and milder reaction conditions compared to unsubstituted or deactivated phenols. The directing effect of the hydroxyl and methoxy groups favors cyclization at the C5 position.
Q3: What are the most common catalysts used for the Pechmann condensation with this compound?
A3: A variety of Brønsted and Lewis acids can be used. Common choices include sulfuric acid (H₂SO₄), Amberlyst-15, montmorillonite (B579905) K-10, and various metal chlorides like ZnCl₂, FeCl₃, and AlCl₃.[1][2] The choice of catalyst can significantly impact reaction time and yield. For electron-rich phenols like this compound, milder catalysts can often be employed successfully.
Q4: Can demethylation of the methoxy groups occur as a side reaction?
A4: Yes, under strong acidic conditions and elevated temperatures, demethylation of the methoxy groups can occur, leading to the formation of undesired hydroxylated coumarin byproducts. This is a critical consideration when working with methoxy-substituted phenols in the Pechmann condensation. Careful selection of the catalyst and optimization of reaction temperature are crucial to minimize this side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough to promote the reaction effectively. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Poor Quality of Reagents: Impurities in this compound or the β-ketoester can inhibit the reaction. 4. Steric Hindrance: A bulky β-ketoester may hinder the cyclization step. | 1. Catalyst Selection: Switch to a stronger acid catalyst (e.g., from Amberlyst-15 to concentrated H₂SO₄, use with caution). Alternatively, try a different Lewis acid. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for the onset of side reactions. 3. Purify Reagents: Ensure the purity of starting materials through distillation or recrystallization. 4. Vary β-ketoester: If possible, try a less sterically hindered β-ketoester. |
| Formation of Multiple Products (Side Reactions) | 1. Demethylation: Strong acidic conditions and high temperatures can cause the removal of methyl groups from the methoxy substituents. 2. Chromone (B188151) Formation (Simonis Condensation): This is a competing reaction that can occur under certain conditions, leading to the formation of a chromone isomer instead of a coumarin. This is more common with certain catalysts like phosphorus pentoxide.[3] 3. Self-condensation of β-ketoester: The β-ketoester can react with itself, especially at higher temperatures. | 1. Milder Conditions: Use a milder acid catalyst and lower the reaction temperature. Monitor the reaction closely by TLC to stop it once the desired product is formed. 2. Catalyst Choice: Avoid catalysts known to favor chromone formation unless that is the desired product. 3. Optimize Stoichiometry: Use a slight excess of the phenol to favor the desired reaction pathway. |
| Reaction Stalls or is Incomplete | 1. Catalyst Deactivation: The catalyst may become poisoned or lose its activity over the course of the reaction. 2. Equilibrium: The reaction may have reached a point of equilibrium. | 1. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. 2. Remove Byproducts: If possible, removing water or alcohol formed during the reaction can help drive the equilibrium towards the product side. |
| Product is Difficult to Purify | 1. Formation of Tars or Polymeric Materials: Harsh reaction conditions can lead to the formation of intractable byproducts. 2. Similar Polarity of Product and Byproducts: The desired coumarin and any side products may have similar polarities, making chromatographic separation challenging. | 1. Optimize Reaction Conditions: Use milder conditions to minimize the formation of tars. 2. Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the desired product. 3. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Pechmann condensation of various phenols with ethyl acetoacetate, providing a comparative reference for your experiments with this compound.
| Phenol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | InCl₃ (3 mol%) | Room Temp | 60 min | 52 | [4] |
| m-Cresol | Sulfamic Acid (10 mol%) | 130 | 24 h | 52 | [5] |
| Resorcinol | Amberlyst-15 | 110 | 10 min | 95 | [6] |
| 3-Methoxyphenol | InCl₃ (3 mol%) | Room Temp | 20 min | 80 | [1] |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 110 | 3 h | 88 | [2] |
| Pyrogallol | Sulfamic Acid (10 mol%) | 130 | 4 h | 82 | [5] |
Note: The data presented is for comparative purposes. Optimal conditions for this compound may vary.
Experimental Protocols
General Procedure for Pechmann Condensation using a Solid Acid Catalyst (e.g., Amberlyst-15)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the desired β-ketoester (1.1 to 1.5 equivalents).
-
Add the solid acid catalyst (e.g., Amberlyst-15, 10-20% by weight of the phenol).
-
Heat the reaction mixture with stirring in an oil bath to the desired temperature (typically between 80-120°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol).[7]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Pechmann condensation with this compound.
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. iiste.org [iiste.org]
Preventing oxidation of 2,4-Dimethoxytoluene during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,4-Dimethoxytoluene to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound is an aromatic ether, a colorless to pale yellow liquid at room temperature.[1][2][3] Its chemical structure, featuring electron-donating methoxy (B1213986) groups and a methyl group on a benzene (B151609) ring, makes it susceptible to oxidation.[4][5] These groups activate the aromatic ring and the methyl group, making them more reactive towards oxygen, particularly when exposed to light, heat, or trace metal impurities, which can initiate free-radical chain reactions.
Q2: What are the ideal storage conditions for this compound?
To minimize oxidation, this compound should be stored in an inert atmosphere and protected from light and heat.[6] The ideal storage protocol involves several key steps:
-
Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.[6]
-
Container: Use a tightly sealed amber glass vial or bottle to protect the compound from light and moisture.[6] For long-term storage or for handling air-sensitive reagents, specialized containers like Sure/Seal™ bottles are recommended.
-
Temperature: Store in a cool, dry, and well-ventilated place.[7][8] While supplier data sheets may indicate room temperature storage is acceptable for short periods, refrigeration (2-8°C) is recommended for long-term stability.[1][9]
-
Additives: For long-term storage, consider adding a suitable antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm).[7]
Q3: What are the primary signs of degradation in a sample of this compound?
Oxidative degradation can manifest in several ways:
-
Visual Change: The most common sign is a change in color from colorless or pale yellow to a more pronounced yellow or brown.[3]
-
Impurity Detection: Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy will show the presence of new peaks corresponding to oxidation products.
-
Functional Impact: The degraded material may lead to lower yields, unexpected side products, or complete failure in sensitive chemical reactions.
Q4: What are the likely oxidation products of this compound?
The oxidation of the methyl group on the toluene (B28343) ring is the most probable degradation pathway. This process typically occurs in stages, leading to the formation of several key products:
-
2,4-Dimethoxybenzyl Alcohol
-
2,4-Dimethoxybenzaldehyde
-
2,4-Dimethoxybenzoic Acid
These products are formed through a free-radical mechanism, where the initial attack on the methyl group leads to a benzyl (B1604629) radical, which then reacts with oxygen to form a hydroperoxide that subsequently decomposes.[4]
Q5: Which antioxidants are recommended for stabilizing this compound?
For liquid organic compounds like ethers, radical-scavenging phenolic antioxidants are highly effective.[10][11]
-
Butylated Hydroxytoluene (BHT): This is a common and cost-effective antioxidant used to stabilize ethers and other organic solvents.[7] It functions by terminating the free-radical chain reactions that propagate oxidation.
-
Butylated Hydroxyanisole (BHA): Similar to BHT, BHA is another effective phenolic antioxidant.[10]
-
Hindered Phenols (e.g., Irganox® 1076): For applications requiring higher stability or compatibility, more specialized hindered phenol (B47542) antioxidants can be used.[10]
The choice of antioxidant may depend on the specific application and the required purity of the this compound.
Troubleshooting Guide
This section addresses common problems encountered during the storage and use of this compound.
Problem 1: My sample of this compound has turned yellow/brown.
-
Probable Cause: This indicates significant oxidation has occurred. The colored impurities are likely polymeric materials or conjugated species formed from the primary oxidation products.
-
Recommended Action:
-
Quantify Degradation: Analyze a small aliquot of the sample using GC-MS or HPLC to identify and quantify the impurities (See Experimental Protocol 2).
-
Assess Usability: If the purity is below the requirement for your experiment, the material should be purified or discarded. For less sensitive applications, it might still be usable, but with caution.
-
Purification: If necessary, the material can be purified by vacuum distillation. However, care must be taken as heating can accelerate the degradation of any remaining hydroperoxides. It is crucial to ensure the distillation apparatus is free of air.
-
Review Storage Protocol: Re-evaluate your storage conditions against the ideal recommendations outlined in the FAQs and the workflow diagram below. Ensure your inert gas is of high purity and that containers are sealed properly.
-
Problem 2: My analytical data (GC-MS, NMR) shows unexpected peaks.
-
Probable Cause: The presence of new peaks indicates the formation of degradation products. Common impurities will be 2,4-dimethoxybenzyl alcohol, 2,4-dimethoxybenzaldehyde, and 2,4-dimethoxybenzoic acid.
-
Recommended Action:
-
Identify Impurities: Use the mass spectra from GC-MS analysis to identify the structures of the oxidation products. Compare their retention times with authentic standards if available.
-
Determine Purity: Integrate the peak areas to calculate the purity of your material.
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Take Corrective Action: Based on the level of impurity, decide whether to purify the material, use it as is, or discard it. For future prevention, add an antioxidant like BHT and ensure strict adherence to anaerobic storage conditions.
-
Data Presentation
The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data from an accelerated stability study.
Table 1: Illustrative Stability of this compound Under Various Storage Conditions
| Storage Condition | Time (Weeks) | Purity (%) | Appearance | Primary Oxidation Product Detected (%) |
| 25°C, Air, Ambient Light | 0 | 99.8 | Colorless | <0.1 |
| 4 | 97.5 | Pale Yellow | 2.1 (Aldehyde) | |
| 8 | 94.2 | Yellow | 4.9 (Aldehyde), 0.5 (Acid) | |
| 12 | 89.1 | Yellow-Brown | 8.5 (Aldehyde), 1.8 (Acid) | |
| 40°C, Air, Dark | 0 | 99.8 | Colorless | <0.1 |
| 4 | 95.1 | Yellow | 4.2 (Aldehyde), 0.4 (Acid) | |
| 8 | 88.6 | Brown | 9.1 (Aldehyde), 2.0 (Acid) | |
| 25°C, Argon, Dark | 0 | 99.8 | Colorless | <0.1 |
| 4 | 99.7 | Colorless | <0.1 | |
| 8 | 99.7 | Colorless | <0.1 | |
| 12 | 99.6 | Colorless | 0.2 (Alcohol) | |
| 40°C, Argon, Dark, with BHT (100 ppm) | 0 | 99.8 | Colorless | <0.1 |
| 4 | 99.7 | Colorless | <0.1 | |
| 8 | 99.6 | Colorless | 0.2 (Alcohol) |
Note: This data is for illustrative purposes to demonstrate degradation trends and should not be considered as specification.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol uses elevated temperature to accelerate the degradation process, allowing for a faster assessment of shelf-life under different conditions.[12][13][14]
-
Sample Preparation:
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Prepare four sets of samples in 5 mL amber glass vials, each filled with 3 mL of high-purity this compound.
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Set A: No modifications (control).
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Set B: Add 100 ppm of BHT.
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Set C (Inert): Sparge with dry argon for 5 minutes, then seal the vial under a positive pressure of argon.
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Set D (Inert + BHT): Add 100 ppm of BHT, then sparge with dry argon and seal as in Set C.
-
-
Incubation:
-
Place replicates of all four sets into a calibrated oven at an elevated temperature (e.g., 50°C).[8] Place another full group of samples at the recommended storage temperature (e.g., 25°C) as a reference.
-
-
Time Points:
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Withdraw one vial from each set at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, cool the vial to room temperature.
-
Record the physical appearance (color, clarity).
-
Analyze the sample for purity and the presence of degradation products using the GC-MS method outlined in Protocol 2.[15]
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation.
-
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of this compound and its primary oxidation products.[16][17]
-
Sample Preparation:
-
Create a stock solution of the this compound sample by accurately dissolving 50 mg in 10 mL of a suitable solvent like acetonitrile (B52724) or ethyl acetate.
-
Prepare a series of calibration standards for this compound and, if available, its expected oxidation products (alcohol, aldehyde, acid) in the same solvent, ranging from 0.1 to 100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL injection volume, split mode (e.g., 50:1).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to the prepared standards or library data.
-
Construct a calibration curve for each analyte.
-
Calculate the concentration of the parent compound and any identified degradation products in the sample.
-
Protocol 3: Evaluating Antioxidant Efficacy with the DPPH Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, a common method for assessing antioxidant activity.[9][11]
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should have a deep purple color. Store it in the dark at 4°C.
-
Antioxidant Solutions: Prepare a series of concentrations (e.g., 10 to 500 µM) of the antioxidant to be tested (e.g., BHT) in methanol.
-
Sample Solution: Prepare a solution of this compound in methanol (e.g., 1 mg/mL) to serve as a negative control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each antioxidant concentration (or sample/blank) to different wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with methanol).
-
Plot the % inhibition against the antioxidant concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[11]
-
Visualizations
Caption: Recommended workflow for receiving and storing this compound.
Caption: Troubleshooting decision tree for degraded this compound.
Caption: Simplified mechanism of free-radical autoxidation and inhibition.
References
- 1. This compound 99% | 38064-90-3 [sigmaaldrich.com]
- 2. 2,4-ジメトキシトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 38064-90-3 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 7. Diethyl ether - Wikipedia [en.wikipedia.org]
- 8. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. microchemlab.com [microchemlab.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. hpst.cz [hpst.cz]
- 18. d-nb.info [d-nb.info]
Technical Support Center: Safe Scaling of Reactions with 2,4-Dimethoxytoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely scaling up chemical reactions involving 2,4-Dimethoxytoluene. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound, also known as 4-methyl-1,3-dimethoxybenzene, is an organic compound with the chemical formula C9H12O2.[1][2] It is a liquid at room temperature and is classified as a combustible liquid.[3][4] Key physical and chemical properties are summarized in the table below.
Q2: What are the main safety hazards associated with this compound?
This compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).[5][6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear eye shields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK (EN14387)).[3] A lab coat or other protective clothing should also be worn to prevent skin contact.[7]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][7] It is incompatible with strong oxidizing agents.[8] The storage class for this chemical is 10 - Combustible liquids.[3][4]
Q5: What are the initial signs of a potential thermal runaway reaction when using this compound?
Key indicators of a potential thermal runaway include a sudden and rapid increase in reaction temperature that is difficult to control with standard cooling methods, an unexpected change in pressure, and a noticeable increase in the rate of gas evolution. Continuous monitoring of the internal reaction temperature is critical during scale-up.[9]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C9H12O2 | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| Form | Liquid | [3][4] |
| Boiling Point | 110-120 °C at 30 mmHg | [3][4] |
| Density | 1.036 g/mL at 25 °C | [3][4] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [3][4] |
| Refractive Index | n20/D 1.524 | [3][4] |
Troubleshooting Guide
Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)
-
Possible Cause: Inadequate activation of the electrophile.
-
Solution: For reactions requiring a Lewis acid catalyst (e.g., Friedel-Crafts, some halogenations), ensure the catalyst is fresh and anhydrous. Moisture can deactivate the catalyst.[6] For nitration, ensure the correct ratio and concentration of nitric and sulfuric acids to generate the nitronium ion effectively.[5]
-
-
Possible Cause: Competing side reactions or polysubstitution.
-
Solution: The two methoxy (B1213986) groups and the methyl group on this compound are activating and ortho-, para-directing, which can lead to multiple substitutions.[4] To minimize polysubstitution, consider using a milder catalyst, lowering the reaction temperature, or using a stoichiometric amount of the electrophile. Slower, controlled addition of the electrophile can also help.
-
-
Possible Cause: Steric hindrance.
-
Solution: The position between the two methoxy groups is sterically hindered. Electrophilic attack is more likely to occur at the positions ortho and para to the activating groups that are less sterically hindered.[10] If the desired isomer is not the major product, reaction conditions may need to be optimized to favor its formation.
-
-
Possible Cause: Product loss during workup and purification.
-
Solution: During aqueous workup, ensure the pH is controlled to prevent degradation of the product. If the product is volatile, avoid excessive heating during solvent removal. Choose an appropriate purification method (e.g., column chromatography, recrystallization) and optimize the solvent system to minimize loss.[11]
-
Issue 2: Reaction Exotherm and Potential for Thermal Runaway
-
Possible Cause: Reaction is highly exothermic and heat removal is insufficient.
-
Solution: When scaling up, the volume of the reaction increases cubically while the surface area for heat exchange only increases squarely.[12] This can lead to a dangerous accumulation of heat.
-
Immediate Action: If an uncontrolled exotherm is observed, immediately stop the addition of any reagents and increase cooling. An emergency cooling bath (e.g., ice/salt or dry ice/acetone) should be readily available.[13]
-
Prevention: Scale up reactions incrementally, by no more than a factor of three at a time.[9][13] Monitor the internal reaction temperature continuously. Use a jacketed reactor for larger scales to improve heat transfer. Consider a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation.[12]
-
-
-
Possible Cause: Inadequate stirring leading to localized hot spots.
Issue 3: Unexpected Byproducts or Discoloration
-
Possible Cause: Oxidation of the electron-rich aromatic ring.
-
Solution: this compound is an activated aromatic compound and can be susceptible to oxidation, especially in the presence of strong acids or oxidizing agents, which may lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
-
Possible Cause: Rearrangement of carbocation intermediates in Friedel-Crafts reactions.
-
Solution: While less common with highly activated rings, carbocation rearrangements can occur. Using milder reaction conditions or a different catalyst system may prevent these side reactions.[14]
-
-
Possible Cause: Formation of polychlorinated byproducts in chlorination reactions.
-
Solution: Higher reaction temperatures can sometimes lead to the formation of unwanted polychlorinated compounds.[15] Maintain strict temperature control and consider using a less reactive chlorinating agent if this becomes an issue.
-
Experimental Protocols
Representative Protocol: Dichlorination of a Dimethoxytoluene Derivative
This protocol is adapted for a dimethoxytoluene derivative and should be optimized on a small scale before scaling up.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Equipment for workup and purification (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Slowly add N-Chlorosuccinimide to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to a controlled temperature (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove any water-soluble byproducts.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired dichlorinated product.[14]
Visualizations
Caption: A generalized workflow for electrophilic substitution of this compound.
Caption: Troubleshooting guide for managing thermal runaway during scale-up.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. fog.ccsf.edu [fog.ccsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
Technical Support Center: Catalyst Selection for 2,4-Dimethoxytoluene-Based Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2,4-dimethoxytoluene.
Frequently Asked Questions (FAQs) & Troubleshooting
Topic: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of this compound is giving a low yield. What are the common causes?
A1: Low yields in Friedel-Crafts acylation of highly activated rings like this compound are often due to catalyst deactivation or suboptimal reaction conditions. Key factors to investigate include:
-
Catalyst Choice: Traditional Lewis acids like AlCl₃ can be very effective but require stoichiometric amounts and can cause side reactions. Heterogeneous catalysts such as zeolites (e.g., H-BEA, H-MOR) or cation exchange resins (e.g., Amberlyst-15) are often preferred for easier workup and reusability, though they can be prone to deactivation.[1][2][3]
-
Catalyst Deactivation: The ether functional groups of this compound and the acylated product can strongly adsorb onto the active sites of solid acid catalysts, leading to rapid deactivation.[1] Coking, where carbonaceous residues deposit on the catalyst surface, can also block pores and active sites.[4]
-
Acylating Agent: Acetic anhydride (B1165640) is a common and effective acylating agent. Using more reactive acyl halides may increase conversion but can also lead to more side products.
-
Solvent: The choice of solvent can significantly impact the reaction. While non-polar solvents are common, polar aprotic solvents like 1,2-dichloroethane (B1671644) have been shown to boost catalytic activity in some systems.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation and promote side reactions. The optimal temperature must be determined empirically.
Q2: How can I prevent or remedy catalyst deactivation when acylating this compound with a solid acid catalyst?
A2: To mitigate catalyst deactivation:
-
Choose the Right Catalyst: Cation exchange resins like Amberlyst-15 and Indion-125 have shown superiority over some inorganic solid acids for acylation of dimethoxybenzenes.[1]
-
Optimize Reaction Conditions: Use the lowest effective temperature and catalyst loading to minimize side reactions that lead to coking.
-
Catalyst Regeneration: Deactivated solid catalysts can often be regenerated. A common procedure involves washing the filtered catalyst with a solvent like methanol (B129727) to remove adsorbed species, followed by drying and calcination (for zeolites) under air flow to burn off coke deposits.[1][5]
-
Use of Excess Reactant: In some cases, using an excess of the aromatic substrate can help minimize catalyst deactivation by competing with the product for active sites.[6]
Topic: Nitration
Q3: I am trying to perform a mono-nitration on this compound but am getting di-nitrated products and other impurities. How can I improve selectivity?
A3: The two methoxy (B1213986) groups are strong activating groups, making this compound highly susceptible to electrophilic aromatic substitution, including multiple nitrations.[7] To improve mono-nitration selectivity:
-
Milder Nitrating Agents: Instead of the aggressive standard mixed acid (HNO₃/H₂SO₄), consider using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This is often effective for highly activated rings.[8][9]
-
Catalyst Choice: Shape-selective solid acid catalysts like Zeolite Hβ can favor the formation of specific isomers and may reduce di-nitration by sterically hindering the approach to the already nitrated ring.[9]
-
Strict Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to 5 °C) to reduce the reaction rate and minimize over-reaction.[8][10]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the this compound.
Topic: Suzuki-Miyaura Cross-Coupling
Q4: My Suzuki-Miyaura coupling with a halogenated this compound derivative is not proceeding. What catalyst system should I use?
A4: The electronic properties of the methoxy groups can influence the oxidative addition step in the catalytic cycle. For electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[8][11]
-
Catalyst and Ligand: Switch to a more active catalyst system employing bulky, electron-rich phosphine (B1218219) ligands. Systems like Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with XPhos often provide superior performance for sterically hindered or electron-rich substrates.[11]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for coupling reactions involving aryl chlorides or electron-rich aryl bromides.[8][12]
-
Solvent: Ensure you are using a dry, polar aprotic solvent such as 1,4-dioxane (B91453) or THF to facilitate the catalytic cycle.[8]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[8]
Data Presentation: Catalyst Performance Comparison
Table 1: Catalyst Performance in the Friedel-Crafts Acylation of Dimethoxybenzenes with Acetic Anhydride
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to desired product (%) | Reference |
| Indion-125 | 1,4-Dimethoxybenzene (B90301) | 100 | 8 | ~95 | >99 | [1] |
| Amberlyst-15 | 1,4-Dimethoxybenzene | 100 | 8 | ~90 | >99 | [1] |
| H-BEA Zeolite | 1,4-Dimethoxybenzene | 100 | 8 | ~60 | >99 | [1] |
| In(OTs)₃ (10 mol%) | 1,3-Dimethoxybenzene | Reflux | 0.5 | >99 | >99 | [13] |
| In(OTs)₃ (10 mol%) | 1,2-Dimethoxybenzene | Reflux | 1 | >99 | >99 | [13] |
| H-MOR Zeolite | Anisole | 150 | 2 | >99 | >99 (para) | [5] |
Note: Data for 1,2-, 1,3-, and 1,4-dimethoxybenzene are presented as analogues for this compound due to similar reactivity.
Table 2: Catalyst Performance in the Nitration of Toluene (B28343)
| Catalyst / System | Nitrating Agent | Temperature | Yield (%) | Isomer Distribution (o:m:p) | Reference |
| H₂SO₄ | HNO₃ | 30-40 °C | >95 | 58:4:38 | [10] |
| Zeolite Hβ | HNO₃ / Acetic Anhydride | Room Temp | >99 | 32:1:67 | [14] |
| N₂O₅ in CH₂Cl₂ | N₂O₅ | -20 °C | ~95 | 64:2:34 | [15] |
| Polystyrene-supported Ionic Liquid | HNO₃ | 60 °C | 99 | 52.6:3.8:43.6 | [16] |
Note: Toluene is used as a model substrate. The activating -OCH₃ groups on this compound will direct substitution primarily to the 5-position.
Table 3: Palladium Catalyst Performance in Suzuki Coupling of 2-Bromo-3,5-dimethoxytoluene
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 95 |
Source: Adapted from BenchChem guide on Suzuki coupling with a structurally similar substrate.[11]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using a Solid Acid Catalyst
-
Catalyst Activation: If using a zeolite catalyst, activate it by calcining at 550 °C for 3-5 hours under a flow of dry air. Cool down under vacuum or in a desiccator. For ion-exchange resins, wash with a suitable solvent and dry under vacuum according to the manufacturer's instructions.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated solid acid catalyst (e.g., 0.5 g).
-
Reagent Addition: Add the solvent (e.g., toluene or 1,2-dichloroethane, 20 mL), followed by this compound (10 mmol, 1.0 eq). Stir the mixture for 10 minutes.
-
Initiation: Add acetic anhydride (10 mmol, 1.0 eq) to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-140 °C) under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by GC or TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the catalyst and wash it with a small amount of fresh solvent. The filtrate can be washed with a saturated NaHCO₃ solution, then with water, and dried over anhydrous Na₂SO₄. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[17]
Protocol 2: General Procedure for Mono-Nitration using Mixed Acid
-
Prepare Nitrating Mixture: In a flask placed in an ice-water bath, slowly add concentrated sulfuric acid (1.0 mL) to concentrated nitric acid (1.0 mL) with stirring. Keep the mixture cold.
-
Reaction Setup: In a separate 3-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10 mmol, 1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL). Combine the organic layers and wash sequentially with water, 10% sodium bicarbonate solution (vent frequently), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify as necessary.[10]
Visualizations
Caption: General workflow for performing catalyzed chemical reactions.
Caption: Decision tree for initial catalyst selection.
Caption: Primary mechanisms of heterogeneous catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation and Alkylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites | NSF Public Access Repository [par.nsf.gov]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. benchchem.com [benchchem.com]
- 9. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 10. cerritos.edu [cerritos.edu]
- 11. benchchem.com [benchchem.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. cdp-innovation.com [cdp-innovation.com]
- 14. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Monitoring 2,4-Dimethoxytoluene Reactions by TLC
This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2,4-dimethoxytoluene using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound and related aromatic compounds.
Q1: My spots are streaking or appearing as elongated bands. What is the cause and how can I fix it?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause.[1][2][3]
-
Inappropriate Solvent System: If the eluent is too polar for the compound, it can cause streaking.[4]
-
Solution: Decrease the polarity of your solvent system. For this compound, which is moderately polar, try decreasing the proportion of the more polar solvent (e.g., from 20% ethyl acetate (B1210297) in hexanes to 10%).
-
-
Compound Degradation: this compound or its products might be sensitive to the acidic nature of the silica (B1680970) gel.[4]
-
Solution: Add a small amount (0.1–1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica plate.[1]
-
Q2: The spots on my TLC plate are not visible. What should I do?
A: Lack of visible spots is a frequent issue with several potential solutions:
-
Insufficient Concentration: The amount of compound spotted may be below the detection limit.[3]
-
Inappropriate Visualization Technique: this compound is an aromatic compound and should be UV-active.[5] However, some reaction products may not be.
-
Compound Volatility: The compound of interest may have evaporated from the plate.
-
Solution: Minimize the time the plate is left to dry before visualization.[4]
-
Q3: My spots are either too close to the baseline (low Rf) or too close to the solvent front (high Rf). How can I achieve better separation?
A: The retention factor (Rf) is highly dependent on the polarity of the mobile phase. An ideal Rf value for good separation is typically between 0.3 and 0.7.[4]
-
Spots Too Low (Rf < 0.3): Your eluent is not polar enough to move the compounds up the plate.[1]
-
Solution: Gradually increase the polarity of the solvent system. For example, change the eluent from 10% ethyl acetate in hexanes to 20% or 30%.
-
-
Spots Too High (Rf > 0.7): Your eluent is too polar, causing the compounds to travel with the solvent front.[1]
-
Solution: Decrease the polarity of your solvent system. For example, change from 30% ethyl acetate in hexanes to a 15% or 20% mixture.
-
Q4: The Rf values of my starting material (this compound) and my product are very similar. How can I tell if the reaction is complete?
A: This is a common challenge in reaction monitoring.
-
Use a Co-spot: The most effective technique is to use a "co-spot" lane.[8] In this lane, you spot the reaction mixture directly on top of a spot of the starting material. If the reaction is complete, you will see a single spot corresponding to the product. If starting material remains, you will see what looks like a single, often slightly elongated spot (a "snowman" shape if separation is minimal) because the two spots have merged.[8][9]
-
Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent composition or switching to a different solvent entirely (e.g., using dichloromethane (B109758) instead of ethyl acetate) can improve separation.[9]
-
Two-Dimensional TLC: For very difficult separations, you can run the TLC in one direction with a specific solvent system, then dry the plate, turn it 90 degrees, and run it again in a different solvent system. If a compound is decomposing, it will appear below the diagonal.[9]
Data Presentation: Rf Values
The selection of an appropriate solvent system is critical for monitoring the progress of a reaction. The goal is to find a system where the starting material and product have distinct Rf values. Below is a table of hypothetical, yet realistic, Rf values for this compound and a potential more polar product (e.g., a hydroxylated derivative) in common solvent systems.
| Solvent System (v/v) | This compound (Starting Material) Rf | Potential Product (e.g., Hydroxylated) Rf | Analysis |
| 10% Ethyl Acetate / Hexanes | 0.65 | 0.30 | Good Separation: Both spots are well-resolved and within the ideal Rf range. This system is suitable for monitoring the reaction. |
| 30% Ethyl Acetate / Hexanes | 0.85 | 0.60 | Poor Separation: Both spots have high Rf values and are too close to the solvent front and each other. The eluent is too polar. |
| 5% Ethyl Acetate / Hexanes | 0.40 | 0.10 | Acceptable Separation: Separation is clear, but the product Rf is low. A slightly more polar system might be better. |
| 20% Dichloromethane / Hexanes | 0.55 | 0.25 | Good Separation: This is another viable solvent system providing clear distinction between the starting material and the product. |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the TLC Chamber: Pour your chosen eluent (e.g., 10% Ethyl Acetate in Hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover the chamber.[8]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline on the silica side of the TLC plate, approximately 1 cm from the bottom. Ensure the baseline will be above the solvent level in the chamber. Mark three small tick marks on the line for spotting.[8][10]
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of pure this compound in a volatile solvent. Using a capillary tube, lightly touch the solution to the first tick mark on the baseline.
-
Lane 2 (Co-spot - C): Spot the starting material (Lane 1) on the middle tick mark. Then, using a new capillary tube, carefully spot the reaction mixture directly on top of the SM spot.
-
Lane 3 (Reaction Mixture - RXN): Use the capillary tube from the previous step to spot the reaction mixture on the third tick mark.
-
Goal: Keep all spots as small and concentrated as possible (1-2 mm in diameter).[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber. Ensure the solvent level is below the baseline.[12] Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[8]
-
Visualize the Spots:
-
UV Light: View the dried plate under a short-wave UV lamp (254 nm).[5] Circle any dark spots with a pencil, as they will disappear when the light is removed.[5]
-
Staining: If necessary, use a chemical stain. For general purposes, an iodine chamber is effective.[6] Place the plate in a sealed chamber with a few iodine crystals until brown or yellow spots appear.[6] Alternatively, dip the plate into a staining solution (like p-anisaldehyde), wipe off the excess, and gently heat with a heat gun until colored spots develop.[13]
-
-
Interpret the Results: Compare the spots in the RXN lane to the SM lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic Diagram
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. How To [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Halogenation of 2,4-Dimethoxytoluene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the halogenation of 2,4-dimethoxytoluene.
Frequently Asked Questions (FAQs)
Q1: Why is the halogenation of this compound challenging?
The two methoxy (B1213986) groups on the toluene (B28343) ring are strong activating groups, making the aromatic ring highly electron-rich. This high reactivity can lead to several challenges, including a lack of regioselectivity (halogenation at multiple positions), polyhalogenation (the addition of more than one halogen atom), and potential side reactions if the reaction conditions are not carefully controlled.
Q2: What are the expected major products for monohalogenation of this compound?
The directing effects of the two methoxy groups and the methyl group primarily favor electrophilic substitution at the C5 position, which is para to the 4-methoxy group and ortho to the 2-methoxy group and the methyl group. Therefore, the expected major monohalogenated product is 5-halo-2,4-dimethoxytoluene. A minor product, 3-halo-2,4-dimethoxytoluene, may also be formed.
Q3: Which halogenating agents are recommended for this substrate?
For bromination, N-Bromosuccinimide (NBS) is often the reagent of choice as it provides a low concentration of bromine, which helps to control the reactivity and improve selectivity. For chlorination, sulfuryl chloride (SO2Cl2) can be used, often with a catalyst to control regioselectivity. For iodination, a combination of molecular iodine (I2) and an oxidizing agent (like hydrogen peroxide or an iodate (B108269) salt) is typically required to generate a more reactive iodine species.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Monohalogenated Product
Q: I am getting a very low yield of my target 5-halo-2,4-dimethoxytoluene. What are the possible causes and solutions?
A: Low yields can stem from several factors, including incomplete reaction, product degradation, or difficult purification. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
Q: My reaction is producing a mixture of isomers (e.g., 3-halo and 5-halo derivatives) that are difficult to separate. How can I improve the regioselectivity?
A: Poor regioselectivity is a common issue with highly activated aromatic rings. The choice of solvent and halogenating agent is critical.
Strategies to Improve Regioselectivity:
-
Choice of Halogenating Agent: Milder and bulkier halogenating agents can exhibit higher regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.
| Halogenation | Reagent System | Typical Solvents | Key Considerations to Improve Selectivity |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (CH3CN), Dichloromethane (B109758) (DCM) | Acetonitrile can promote ionic pathways and enhance regioselectivity.[1] |
| Chlorination | Sulfuryl Chloride (SO2Cl2) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | The use of a Lewis acid catalyst can direct chlorination, but may also lead to side reactions. Organocatalysts can offer milder conditions.[2] |
| Iodination | I2 / H2O2 | Acetonitrile (CH3CN), Water | The use of an oxidizing agent is necessary to generate the electrophilic iodine species.[3] |
Problem 3: Formation of Polyhalogenated Byproducts
Q: I am observing significant amounts of di- and tri-halogenated products in my reaction mixture. How can I prevent this?
A: Polyhalogenation occurs because the monohalogenated product is still highly activated and can react further.
Logical Steps to Minimize Polyhalogenation
Caption: Strategy to control polyhalogenation.
Experimental Protocols
Protocol 1: Regioselective Monobromination using NBS
This protocol is adapted from procedures for the bromination of activated methoxy-substituted benzenes.[1][4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 mmol, 1.05 eq.) in one portion.
-
Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Monoiodination using Iodine and Hydrogen Peroxide
This protocol is based on green iodination methods for dimethoxybenzenes.[3][5]
Materials:
-
This compound
-
Iodine (I2)
-
30% Hydrogen Peroxide (H2O2)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1 mmol) in a suitable solvent (e.g., acetonitrile or ethanol), add iodine (0.5 mmol).
-
Slowly add 30% hydrogen peroxide (0.6 mmol) to the mixture.
-
Heat the reaction mixture to 45-50°C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add saturated aqueous Na2S2O3 solution to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
References
- 1. NBS bromination of 2,4-dimethoxyphenylethylamine , Hive Methods Discourse [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to Dimethoxytoluene Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a detailed spectroscopic comparison of six dimethoxytoluene isomers, offering experimental data to support their differentiation.
The six isomers of dimethoxytoluene—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxytoluene—exhibit distinct spectroscopic properties arising from the varied positions of the two methoxy (B1213986) groups and one methyl group on the toluene (B28343) ring. These differences are manifested in their Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Mass Spectrometry (MS) fragmentation patterns. This guide presents a comparative analysis of these spectroscopic signatures to facilitate their identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the dimethoxytoluene isomers. The variations in chemical shifts, absorption bands, and mass-to-charge ratios provide a basis for distinguishing between these closely related compounds.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Dimethoxytoluene Isomers in CDCl₃.
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | Methoxy Protons (ppm) |
| 2,3-Dimethoxytoluene | 6.95-6.75 (m, 3H) | 2.15 (s, 3H) | 3.86 (s, 3H), 3.84 (s, 3H) |
| 2,4-Dimethoxytoluene | 7.02 (d, 1H), 6.51 (d, 1H), 6.45 (s, 1H) | 2.18 (s, 3H) | 3.82 (s, 3H), 3.79 (s, 3H) |
| 2,5-Dimethoxytoluene | 6.75 (d, 1H), 6.68 (dd, 1H), 6.63 (d, 1H) | 2.15 (s, 3H) | 3.78 (s, 3H), 3.76 (s, 3H) |
| 2,6-Dimethoxytoluene | 7.10 (t, 1H), 6.55 (d, 2H)[1] | 2.15 (s, 3H)[1] | 3.85 (s, 6H)[1] |
| 3,4-Dimethoxytoluene | 6.80-6.70 (m, 3H)[1] | 2.22 (s, 3H)[1] | 3.88 (s, 3H), 3.86 (s, 3H)[1] |
| 3,5-Dimethoxytoluene | 6.35 (d, 2H), 6.28 (t, 1H)[1] | 2.30 (s, 3H)[1] | 3.78 (s, 6H)[1] |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Dimethoxytoluene Isomers in CDCl₃.
| Isomer | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Methoxy Carbons (ppm) |
| 2,3-Dimethoxytoluene | 152.9, 148.9, 132.8, 124.0, 122.9, 110.8 | 16.2 | 60.6, 55.7 |
| This compound | 159.2, 157.3, 131.6, 119.4, 104.1, 98.0 | 16.3 | 55.6, 55.3 |
| 2,5-Dimethoxytoluene | 153.6, 151.8, 128.9, 112.5, 111.8, 111.3 | 16.0 | 56.1, 55.7 |
| 2,6-Dimethoxytoluene | 158.0, 128.5, 122.8, 104.5 | 16.5 | 55.8 |
| 3,4-Dimethoxytoluene | 149.0, 147.5, 130.2, 120.5, 111.8, 110.9 | 16.4 | 55.9, 55.8 |
| 3,5-Dimethoxytoluene | 160.8, 139.5, 106.2, 98.1 | 21.6 | 55.3 |
Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorption Bands (cm⁻¹) for Dimethoxytoluene Isomers.
| Isomer | C-H Aromatic Stretch | C-O Stretch (Aryl Ether) | C-H Bending (Out-of-Plane) |
| 2,3-Dimethoxytoluene | ~3050 | ~1260, ~1090 | ~770 |
| This compound | ~3040 | ~1255, ~1040 | ~820 |
| 2,5-Dimethoxytoluene | ~3045 | ~1220, ~1040 | ~870, ~800 |
| 2,6-Dimethoxytoluene | ~3060 | ~1250, ~1110 | ~770 |
| 3,4-Dimethoxytoluene | ~3050 | ~1260, ~1140 | ~860, ~800 |
| 3,5-Dimethoxytoluene | ~3060 | ~1290, ~1150 | ~830, ~690 |
Aromatic compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2] The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene (B151609) ring.[2]
Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) for Dimethoxytoluene Isomers (Electron Ionization).
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2,3-Dimethoxytoluene | 152 | 137, 109, 91, 77 |
| This compound | 152 | 137, 109, 91, 77 |
| 2,5-Dimethoxytoluene | 152[3] | 137[3], 109, 91, 77 |
| 2,6-Dimethoxytoluene | 152[4] | 137, 121, 107, 91, 77 |
| 3,4-Dimethoxytoluene | 152[5][6] | 137[7], 109, 91, 77 |
| 3,5-Dimethoxytoluene | 152[8] | 137, 122, 109, 91, 77 |
All isomers exhibit a molecular ion peak at m/z 152, corresponding to the molecular weight of dimethoxytoluene.[4][5][6][8] The fragmentation patterns, particularly the relative intensities of the fragment ions, can be used for differentiation. A common fragmentation pathway involves the loss of a methyl group (M-15), resulting in a prominent peak at m/z 137.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the dimethoxytoluene isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1][9] The solution was then transferred to a 5 mm NMR tube.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1]
-
¹H NMR Parameters : A standard pulse sequence was utilized with a spectral width of approximately 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[1] Typically, 16 to 32 scans were accumulated for each spectrum.
-
¹³C NMR Parameters : Spectra were recorded with proton decoupling. A spectral width of about 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds were used.
-
Data Processing : The collected data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the liquid dimethoxytoluene isomer was placed directly onto the ATR crystal.[10] For solid isomers, a small amount of the powder was placed on the crystal and firm contact was ensured using a press.[10]
-
Instrumentation : IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.[11]
-
Parameters : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1][11] Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.[1]
-
Data Processing : The resulting spectrum was baseline-corrected, and the positions of the absorption maxima were determined.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the dimethoxytoluene isomer in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) was introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.
-
Instrumentation : Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.[4]
-
Ionization : In the EI source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[12][13]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of dimethoxytoluene isomers.
Caption: Logical workflow for the spectroscopic identification of dimethoxytoluene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxytoluene [webbook.nist.gov]
- 5. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 6. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 7. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dimethoxytoluene [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Infrared spectroscopy (ATR-FTIR) [bio-protocol.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Validating the Purity of Synthesized 2,4-Dimethoxytoluene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 2,4-Dimethoxytoluene, a key intermediate in various synthetic pathways. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and the Importance of Purity
This compound is a substituted aromatic compound with the molecular formula C₉H₁₂O₂.[1][2] Its purity is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of downstream products in pharmaceutical and other applications. The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, byproducts from incomplete reactions, and isomeric variants. Therefore, robust analytical methods are essential for the accurate identification and quantification of these impurities.
Potential Impurities in Synthesized this compound
While a definitive list of impurities is synthesis-dependent, an analysis of common synthetic routes for dimethoxytoluene derivatives allows for the prediction of likely contaminants. These may include:
-
Isomeric Dimethoxytoluenes: Synthesis of this compound may not be perfectly regioselective, leading to the formation of other isomers such as 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxytoluene.
-
Partially Methylated Intermediates: If the methylation of a dihydroxytoluene precursor is incomplete, monomethoxytoluene intermediates may be present.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process can remain in the final product.
-
Byproducts from Side Reactions: Depending on the specific reagents and reaction conditions, other related compounds may be formed as byproducts.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity assessment depends on a variety of factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. Below is a comparison of GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Quantification based on the integrated signal of specific nuclei in a magnetic field. |
| Typical Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | C18 silica (B1680970) gel (Reversed-Phase) | Not applicable |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.1 mg/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 2% | < 1.5% |
| Specificity | High (Mass spectral library confirmation) | Moderate (Retention time matching) | High (Structurally specific) |
| Suitability for this compound | Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Good for routine quantification, especially for non-volatile or thermally labile impurities. | Excellent for determining absolute purity against a certified reference standard. |
Note: The performance characteristics presented are representative and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity Analysis
This protocol is a general guideline and may require optimization for specific instruments and samples.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern, which can be used for confirmation.[1]
Visualizing the Workflow and Analytical Logic
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship of the analytical steps.
Conclusion
GC-MS is a powerful and highly specific technique for the purity validation of synthesized this compound. Its ability to separate volatile and semi-volatile impurities and provide structural information through mass spectrometry makes it an invaluable tool for identifying unknown contaminants. While HPLC-UV offers a robust alternative for routine quantitative analysis, and qNMR provides exceptional accuracy for absolute purity determination, GC-MS delivers a comprehensive profile of the synthesized product. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the expected impurities, desired level of sensitivity, and the intended application of the this compound.
References
A Researcher's Guide to Confirming the Structure of 2,4-Dimethoxytoluene Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of key analytical techniques for elucidating the structure of 2,4-dimethoxytoluene and its derivatives, complete with experimental data and detailed protocols.
The unambiguous determination of a molecule's three-dimensional arrangement is fundamental to understanding its chemical and biological properties. In the context of this compound derivatives, which hold potential in various fields, including pharmaceuticals, a multi-faceted analytical approach is essential. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Comparative Analysis of Spectroscopic and Crystallographic Data
The following tables summarize the expected and reported data for this compound, providing a benchmark for the analysis of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for Dimethoxytoluene Isomers (CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Methoxy Protons (ppm) |
| 2,6-Dimethoxytoluene | 7.10 (t), 6.55 (d) | 2.15 | 3.85 |
| 3,4-Dimethoxytoluene | 6.80-6.70 (m) | 2.22 | 3.88, 3.86 |
| 3,5-Dimethoxytoluene | 6.35 (d), 6.28 (t) | 2.30 | 3.78 |
Table 2: ¹³C NMR Data for a Representative Dimethoxytoluene Derivative (2,4-dibromo-3,5-dimethoxytoluene in CDCl₃) [1]
| Carbon | Chemical Shift (ppm) |
| Aromatic Carbons | Data not fully available in search results |
| Methyl Carbon | Data not fully available in search results |
| Methoxy Carbons | Data not fully available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 152.19 g/mol ), the mass spectrum shows a characteristic pattern.[2]
Table 3: Key Fragments in the Mass Spectrum of this compound [2]
| m/z | Proposed Fragment |
| 152 | Molecular Ion [M]⁺ |
| 137 | [M - CH₃]⁺ |
| 122 | [M - 2CH₃]⁺ or [M - OCH₂]⁺ |
| 107 | [M - CH₃ - OCH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Characteristic FTIR Absorption Bands for Aromatic Ethers
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1000 | C-O stretch | Aryl ether |
Specific peak assignments for this compound would require analysis of its spectrum.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR (¹H and ¹³C) Acquisition:
-
Instrument: Bruker Avance 300 MHz spectrometer (or equivalent).[3]
-
¹H NMR: Acquire the spectrum at 300 MHz. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum at 75 MHz using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
2D NMR (COSY and HSQC) Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard COSY-90 pulse sequence can be used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic isomers.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Agilent 5977A MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture until saturation is reached.
-
Slowly evaporate the solvent at room temperature or use techniques like vapor diffusion or slow cooling to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).
Data Collection and Structure Refinement:
-
Diffractometer: Bruker APEX II CCD area-detector diffractometer (or equivalent) with Mo Kα radiation (λ = 0.71073 Å).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data at a controlled temperature (e.g., 100 K) over a range of angles.
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXTL). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for GC-MS-based structural analysis.
Caption: Workflow for single-crystal X-ray crystallography.
Comparison of Alternatives
Each of these techniques offers unique advantages and limitations in the structural confirmation of this compound derivatives.
-
NMR Spectroscopy provides the most comprehensive information about the connectivity of atoms in solution. 2D NMR techniques are particularly powerful for distinguishing between isomers. However, complex spectra can be challenging to interpret fully, and the technique requires a relatively pure sample.
-
Mass Spectrometry , especially when coupled with Gas Chromatography (GC-MS), is excellent for determining molecular weight and for separating isomers based on their retention times. The fragmentation pattern provides a fingerprint of the molecule. However, interpretation of fragmentation can sometimes be ambiguous, and it does not provide direct information about the stereochemistry.
-
FTIR Spectroscopy is a quick and simple method for identifying the presence of key functional groups. It can be a good preliminary check but often lacks the detailed structural information needed to differentiate between closely related isomers.
-
Single-Crystal X-ray Crystallography is considered the "gold standard" for structure determination as it provides the absolute three-dimensional structure of a molecule in the solid state. However, the major bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.
Conclusion
For the robust structural confirmation of this compound derivatives, a combination of these analytical techniques is recommended. An initial analysis by FTIR and GC-MS can quickly confirm the presence of the desired functional groups and the molecular weight. Subsequently, detailed 1D and 2D NMR spectroscopy should be employed to establish the precise connectivity and differentiate between potential isomers. Finally, where feasible, single-crystal X-ray crystallography can provide the definitive and unambiguous structural proof. By integrating the data from these complementary methods, researchers can confidently ascertain the structure of their target molecules, a crucial step in advancing their research and development efforts.
References
Reactivity in Electrophilic Aromatic Substitution: A Comparative Analysis of 2,4-Dimethoxytoluene and Anisole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical compounds, a nuanced understanding of the reactivity of aromatic substrates is paramount. This guide provides a detailed comparison of the reactivity of 2,4-dimethoxytoluene and anisole (B1667542) towards electrophilic aromatic substitution (EAS), a cornerstone reaction for the functionalization of aromatic rings. While both molecules are activated towards EAS, the degree of activation and the resulting reactivity differ significantly due to the nature and number of their substituents.
Executive Summary of Reactivity
This compound is substantially more reactive towards electrophilic aromatic substitution than anisole. This heightened reactivity is a direct consequence of the synergistic electron-donating effects of its two methoxy (B1213986) groups and one methyl group, which create a more electron-rich aromatic ring, thereby accelerating the rate of attack by an electrophile. In contrast, anisole's reactivity is governed by a single activating methoxy group. This fundamental difference in electronic properties dictates their utility in synthetic applications where precise control over reactivity is crucial.
Theoretical Underpinnings of Reactivity
The reactivity of a substituted benzene (B151609) ring in electrophilic aromatic substitution is primarily governed by the electronic effects of its substituents. These effects are broadly categorized into two types: the resonance (or mesomeric) effect and the inductive effect.
-
Anisole (Methoxybenzene): Anisole possesses a single methoxy (-OCH₃) group. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through a strong, activating resonance effect (+M). This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The methoxy group also exerts a deactivating inductive effect (-I) due to the high electronegativity of the oxygen atom, but the resonance effect is dominant, leading to an overall activation of the ring compared to benzene.[1][2]
-
This compound: This molecule features two methoxy groups at positions 2 and 4, and a methyl group (-CH₃) at position 1.
-
Methoxy Groups: Both methoxy groups are strong activating groups, donating electron density into the ring via the resonance effect.[1][2] Their activating effects are additive, leading to a significantly more electron-rich aromatic system compared to anisole.
-
Methyl Group: The methyl group is also an activating group, primarily through a positive inductive effect (+I) and hyperconjugation, which further enhances the electron density of the ring.[3]
-
The cumulative effect of two powerful resonance-donating methoxy groups and an inductively donating methyl group makes the aromatic ring of this compound exceptionally nucleophilic and thus, highly reactive towards electrophiles. In disubstituted or polysubstituted benzenes, the most strongly activating group typically dictates the position of further substitution.[4]
Quantitative Reactivity Comparison
The following table provides a semi-quantitative comparison based on established substituent effects. The relative rate is an estimated value for illustrative purposes, assuming the rate of nitration of benzene is 1.
| Compound | Substituents | Activating Effects | Estimated Relative Rate of Nitration (vs. Benzene = 1) |
| Anisole | -OCH₃ | Strong +M, Weak -I | ~10⁷ - 10⁸ |
| This compound | 2,4-(OCH₃)₂, 1-CH₃ | Two strong +M, One +I | > 10¹⁰ (significantly higher than anisole) |
Experimental Protocol: Competitive Nitration
To empirically determine the relative reactivity of this compound and anisole, a competitive nitration experiment can be performed. In this setup, equimolar amounts of both substrates are reacted with a substoichiometric amount of the nitrating agent. The more reactive compound will preferentially react, and the product ratio will reflect the relative reaction rates.
Materials:
-
This compound
-
Anisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (or other suitable inert solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
Preparation of the Substrate Solution: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and anisole in a suitable inert solvent like dichloromethane (10 mL).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with magnetic stirring.
-
Preparation of the Nitrating Mixture: In a separate test tube, carefully add a substoichiometric amount of concentrated nitric acid (e.g., 0.5 mmol) to concentrated sulfuric acid (0.5 mL) while cooling in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the aromatic compounds over a period of 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold water (2 x 20 mL) and saturated sodium bicarbonate solution (20 mL) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (20 mL).
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of this compound and anisole.
Logical Relationship of Factors Influencing Reactivity
The following diagram illustrates the key factors that contribute to the enhanced reactivity of this compound compared to anisole in electrophilic aromatic substitution.
Caption: Factors influencing the reactivity of anisole and this compound.
Conclusion
The presence of two strongly activating methoxy groups and one weakly activating methyl group on the aromatic ring of this compound results in a significantly higher electron density and, consequently, a much greater reactivity towards electrophilic aromatic substitution when compared to anisole, which has only a single methoxy group. This pronounced difference in reactivity is a critical consideration for synthetic chemists in the selection of substrates and the design of reaction conditions to achieve desired chemical transformations in drug development and other areas of chemical research.
References
Benchmarking the Stability of 2,4-Dimethoxytoluene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of 2,4-dimethoxytoluene and its hypothetical derivatives under various stress conditions. Understanding the degradation pathways and the influence of structural modifications is crucial for the development of robust drug candidates. This document outlines key stability-indicating parameters and provides detailed experimental protocols for their assessment.
Comparative Stability Data
The following tables summarize the stability profiles of this compound (Parent Compound) and two representative derivatives under various stress conditions. The data presented is hypothetical, based on established principles of chemical stability, and serves to illustrate the comparative assessment. Forced degradation studies are essential to experimentally determine these values.[1][2]
Derivative A: 4-Fluoro-2-methoxy-1-methylbenzene - Introduction of an electron-withdrawing fluorine atom is expected to influence the electron density of the aromatic ring and potentially alter its susceptibility to oxidative and photolytic degradation.
Derivative B: 2,4-Dimethoxy-1-(hydroxymethyl)benzene - The presence of a primary alcohol function introduces a potential site for oxidation.
Table 1: Thermal and Photolytic Stability
| Compound | Structure | Decomposition Temperature (°C) | Degradation after 48h at 80°C (%) | Photodegradation (254 nm, 24h) (%) |
| Parent Compound | This compound | ~210 | ~5 | ~12 |
| Derivative A | 4-Fluoro-2-methoxy-1-methylbenzene | ~205 | ~6 | ~10 |
| Derivative B | 2,4-Dimethoxy-1-(hydroxymethyl)benzene | ~180 | ~15 | ~18 |
Table 2: Chemical Stability in Solution
| Compound | Hydrolytic Degradation (pH 2, 24h) (%) | Hydrolytic Degradation (pH 12, 24h) (%) | Oxidative Degradation (3% H₂O₂, 24h) (%) |
| Parent Compound | < 2 | ~4 | ~10 |
| Derivative A | < 2 | ~3 | ~8 |
| Derivative B | < 2 | ~5 | ~25 |
Experimental Protocols
Detailed methodologies for the key stability-indicating tests are provided below. These protocols are based on established guidelines for forced degradation studies.[3][4]
Thermal Stability (Forced Degradation)
-
Objective: To assess the intrinsic thermal stability of the compound in the solid state.
-
Methodology:
-
Weigh 10 mg of the test compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven at a constant temperature of 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), remove a sample from the oven.
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.[5]
-
Photostability
-
Objective: To evaluate the compound's sensitivity to light.
-
Methodology:
-
Prepare a solution of the test compound (e.g., 1 mg/mL in a suitable solvent).
-
Place the solution in a quartz cuvette.
-
Expose the sample to a light source with a specific wavelength (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC to quantify the extent of photodegradation.
-
Hydrolytic Stability (Acid and Base)
-
Objective: To determine the rate and extent of degradation in acidic and basic aqueous solutions.
-
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of the test compound in 10 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Dissolve 10 mg of the test compound in 10 mL of 0.1 M sodium hydroxide.
-
Maintain the solutions at a constant temperature (e.g., 60°C) for 24 hours.
-
After the incubation period, neutralize the samples (base for the acid hydrolysis sample, and acid for the base hydrolysis sample).
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the parent compound remaining.
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Methodology:
-
Dissolve 10 mg of the test compound in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At the end of the exposure period, quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the extent of degradation.[6]
-
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound under oxidative stress. The methoxy (B1213986) groups are susceptible to oxidation, which can lead to ring opening or the formation of phenolic and quinone-like structures.
Caption: Hypothetical oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
The workflow diagram below outlines the general procedure for conducting forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijrpp.com [ijrpp.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dimethoxytoluene. It serves as a valuable resource for the structural elucidation and purity assessment of this compound and its analogs. A comparison with its structural isomer, 3,4-dimethoxytoluene (B46254), is included to highlight the diagnostic capabilities of NMR spectroscopy in differentiating closely related molecules. Furthermore, alternative analytical techniques for the characterization of substituted toluenes are briefly discussed.
¹H and ¹³C NMR Spectral Data of this compound
The chemical structure and numbering of this compound are presented below to facilitate the assignment of NMR signals.
Caption: Chemical structure of this compound.
The experimental ¹H and ¹³C NMR spectral data for this compound are summarized in the following tables.
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.98 | d | 1H | 8.1 | H-6 |
| 6.43 | dd | 1H | 8.1, 2.4 | H-5 |
| 6.40 | d | 1H | 2.4 | H-3 |
| 3.80 | s | 3H | - | 4-OCH₃ |
| 3.78 | s | 3H | - | 2-OCH₃ |
| 2.15 | s | 3H | - | 1-CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | C-4 |
| 157.1 | C-2 |
| 131.0 | C-6 |
| 118.8 | C-1 |
| 104.3 | C-5 |
| 98.1 | C-3 |
| 55.3 | 4-OCH₃ |
| 55.2 | 2-OCH₃ |
| 16.2 | 1-CH₃ |
Comparison with an Isomeric Alternative: 3,4-Dimethoxytoluene
To illustrate the utility of NMR in distinguishing between structural isomers, the NMR data of 3,4-dimethoxytoluene is presented below.
Table 3: ¹H NMR Spectral Data for 3,4-Dimethoxytoluene (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.78 | d | 1H | 7.8 | H-5 |
| 6.71 | d | 1H | 1.8 | H-2 |
| 6.66 | dd | 1H | 7.8, 1.8 | H-6 |
| 3.87 | s | 3H | - | 4-OCH₃ |
| 3.85 | s | 3H | - | 3-OCH₃ |
| 2.19 | s | 3H | - | 1-CH₃ |
Table 4: ¹³C NMR Spectral Data for 3,4-Dimethoxytoluene (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
| 149.0 | C-4 |
| 147.8 | C-3 |
| 130.1 | C-1 |
| 120.5 | C-6 |
| 111.9 | C-5 |
| 110.8 | C-2 |
| 55.9 | 4-OCH₃ |
| 55.8 | 3-OCH₃ |
| 16.1 | 1-CH₃ |
The distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectra, as well as the unique set of chemical shifts in the ¹³C NMR spectra, provide unambiguous fingerprints for each isomer.
Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical methods can provide complementary information for the characterization of this compound and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile isomers and providing information on their molecular weight and fragmentation patterns, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of dimethoxytoluene isomers, particularly when coupled with a UV or mass spectrometric detector.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. While the IR spectra of isomers may be similar, subtle differences in the fingerprint region can sometimes be used for differentiation.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., Tetramethylsilane, TMS) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter, a small piece of cotton or glass wool can be placed at the bottom of the Pasteur pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualization of NMR Data Interpretation Workflow
The logical flow for interpreting the NMR data to confirm the structure of this compound can be visualized as follows:
Caption: Workflow for structural elucidation using ¹H and ¹³C NMR data.
This guide demonstrates the power and precision of NMR spectroscopy in the structural analysis of organic molecules. The provided data and protocols offer a solid foundation for researchers and professionals working with this compound and related compounds.
A Comparative Guide to Catalysts for 2,4-Dimethoxytoluene Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 2,4-dimethoxytoluene is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The electron-donating methoxy (B1213986) groups at positions 2 and 4, along with the activating methyl group, render the aromatic ring highly susceptible to electrophilic substitution. Consequently, the choice of catalyst is paramount in controlling the regioselectivity and efficiency of these reactions. This guide provides a comparative analysis of various catalysts for two key reactions of this compound: Friedel-Crafts acylation and nitration, supported by experimental data from analogous substrates.
Friedel-Crafts Acylation: Zeolites vs. Lewis Acids
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto the aromatic ring of this compound, typically yielding 2,4-dimethoxy-5-acetyltoluene as the major product. The primary catalysts employed are conventional Lewis acids and solid acid catalysts, particularly zeolites.
Solid acid catalysts, such as zeolites, are gaining prominence as environmentally benign and reusable alternatives to traditional Lewis acids.[1] Their well-defined pore structures can also impart shape selectivity, influencing the regioselectivity of the reaction.[2][3]
Performance Comparison of Catalysts in Acylation Reactions
The following table summarizes the performance of different catalysts in the acylation of substrates analogous to this compound, such as 1,3-dimethoxybenzene (B93181) and anisole (B1667542).
| Catalyst Type | Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Lewis Acid | AlCl₃ | 1,3-Dimethoxybenzene | Acetonitrile/HCl | Toluene | - | >90 | High for 2,4-dimethoxyacetophenone | [4] |
| Zeolite | Mordenite (B1173385) (MOR(110)) | Anisole | Acetic Anhydride | Acetic Acid | 150 | >99 | >99 for 4-methoxyacetophenone | [5] |
| Zeolite | H-MOR (SiO₂/Al₂O₃ = 200) | 2-Methoxynaphthalene | Acetic Anhydride | Acetic Acid | 150 | 82 | 86 for 2-methoxy-6-acetylnaphthalene | [2][3] |
| Solid Acid | H₃PW₁₂O₄₀/SiO₂ | Toluene | Acetic Anhydride | Liquid Phase | 130 | High Yield | High for p-methylacetophenone | [6] |
Nitration: Solid Acids vs. Mixed Acid
Nitration introduces a nitro group onto the aromatic ring, a crucial step for further functionalization, such as reduction to an amino group. The conventional method employs a mixture of nitric acid and sulfuric acid. However, solid acid catalysts are being explored to improve safety, reduce waste, and enhance regioselectivity.[7][8]
Performance Comparison of Catalysts in Nitration Reactions
The data below, primarily from studies on toluene, provides insights into the catalytic performance for the nitration of the structurally similar this compound.
| Catalyst Type | Catalyst | Substrate | Nitrating Agent | Temperature (°C) | Product(s) | Yield/Ratio | Reference |
| Mixed Acid | H₂SO₄/HNO₃ | Toluene | Nitric Acid | <5 | o-nitrotoluene, p-nitrotoluene | - | [9][10] |
| Zeolite | Zeolite Hβ | Toluene | Nitric Acid/Chloroacetic Anhydride | 50 | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | 95% yield of 2,4-DNT, 4% yield of 2,6-DNT | [11] |
| Zeolite | Zeolite Hβ | 2-Nitrotoluene | Nitric Acid/Propionic Anhydride | 50 | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | 95.6% yield of 2,4-DNT, 4.2% yield of 2,6-DNT | [11] |
| Solid Acid | Sulfuric acid-adsorbing silica (B1680970) gel | Various aromatics | Nitric Acid | - | Nitrated aromatics | - | [7] |
Experimental Protocols
General Protocol for Zeolite-Catalyzed Friedel-Crafts Acylation of an Aromatic Ether
This protocol is based on the acylation of anisole using a mordenite zeolite catalyst.[5]
-
Catalyst Activation: The zeolite catalyst (e.g., mordenite) is calcined at 500°C for 5 hours under an air flow.
-
Reaction Setup: A prescribed amount of the aromatic ether (e.g., this compound, 2.0 mmol), an acylating agent (e.g., acetic anhydride, 20 mmol), and the activated zeolite catalyst (0.50 g) are dissolved in a suitable solvent (e.g., acetic acid, 5 mL).
-
Reaction Execution: The resulting mixture is stirred at 150°C.
-
Work-up and Analysis: After the reaction, the catalyst is recovered by filtration and washed with a solvent like ethyl acetate. The product yield and isomer selectivity in the filtrate are determined by Gas Chromatography (GC) by comparison with authentic samples.
-
Catalyst Regeneration: The recovered zeolite can be washed, dried, and calcined at 500°C for 5 hours to be reused.[5]
General Protocol for Nitration of an Aromatic Compound using Mixed Acid
This protocol is a standard procedure for the nitration of toluene.[9][10]
-
Preparation of Nitrating Mixture: Concentrated sulfuric acid (1.0 mL) is slowly added to concentrated nitric acid (1.0 mL) in a conical vial, with stirring, while cooling in an ice-water bath.
-
Reaction Setup: The aromatic compound (e.g., this compound, 1.0 mL) is added dropwise and slowly to the nitrating mixture over a period of 5 minutes, maintaining a low temperature.
-
Reaction Execution: The reaction mixture is allowed to stir and reach room temperature, followed by stirring for an additional 5 minutes.
-
Work-up: The reaction mixture is transferred to a separatory funnel containing water (10 mL) and extracted with diethyl ether.
-
Purification: The organic layer is washed with a 10% sodium bicarbonate solution and then with water. The organic layer is dried using anhydrous sodium sulfate, and the solvent is evaporated to obtain the nitrated product.
Visualizing Reaction Pathways and Workflows
Experimental Workflow for Catalyst Screening in Acylation Reactions
Caption: Workflow for screening and reusing heterogeneous catalysts.
Proposed Signaling Pathway for Friedel-Crafts Acylation
References
- 1. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ignited.in [ignited.in]
- 9. cerritos.edu [cerritos.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Dimethoxytoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
Dimethoxytoluene isomers, a group of aromatic compounds sharing the same molecular formula (C₉H₁₂O₂) but differing in the substitution pattern of their two methoxy (B1213986) groups on the toluene (B28343) ring, exhibit a range of biological activities. The seemingly subtle structural variations among these isomers can lead to significant differences in their pharmacological profiles. This guide provides a comparative overview of the reported biological activities of various dimethoxytoluene isomers, supported by available experimental data.
Summary of Biological Activities
The biological activities of dimethoxytoluene isomers are diverse, with research highlighting their potential in antimicrobial, insecticidal, and cytotoxic applications. Furthermore, some isomers serve as crucial precursors in the synthesis of pharmacologically significant molecules. The position of the two methoxy groups on the toluene ring plays a critical role in determining the nature and potency of their biological effects.
Data Presentation: Comparative Biological Activities
| Isomer | Biological Activity | Organism/Cell Line | Quantitative Data |
| 2,3-Dimethoxytoluene | Antimicrobial | Douepia tortuosa extract containing the isomer showed activity | Not specified for the pure compound[1] |
| Precursor for Anticonvulsants | - | Not applicable[1] | |
| 2,4-Dimethoxytoluene | Insect Repellent | Not specified | Not specified[2] |
| Antimicrobial | Component of Phoenix dactylifera essential oil | Low inhibitory range against various human pathogens[1] | |
| 2,5-Dimethoxytoluene (B1361827) | Precursor for Psychedelics | Synthesis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) | Not applicable[3][4] |
| 2,6-Dimethoxytoluene (B1360059) | Precursor for Antimicrobials | A related compound, 2,6-dimethoxy benzoquinone, was tested | Zone of inhibition: 21.6 ± 0.6 to 21.7 ± 0.58 mm against S. aureus[5] |
| 3,4-Dimethoxytoluene | Antioxidant | Component of Phoenix dactylifera essential oil | Not specified for the pure compound[1] |
| Precursor for Anticonvulsants | - | Not applicable[1] | |
| 3,5-Dimethoxytoluene | Fumigant Toxicity | Lasioderma serricorne | LC₅₀ = 4.99 mg/L air[6] |
| Fumigant Toxicity | Liposcelis bostrychophila | LC₅₀ = 0.91 mg/L air[6] | |
| Anti-inflammatory | Component of Asarum heterotropoides essential oil | Not specified for the pure compound[1] |
Detailed Biological Activities and Experimental Protocols
Antimicrobial and Antifungal Activity
The antimicrobial potential of dimethoxytoluene isomers has been suggested, with the position of the methoxy groups influencing their efficacy.
-
2,3-Dimethoxytoluene: The presence of adjacent methoxy groups in the 2,3-isomer is suggested to enhance antimicrobial activity. An extract of Douepia tortuosa containing this isomer exhibited antibacterial and antifungal properties.[1]
-
This compound: As a component of the essential oil from date palm (Phoenix dactylifera), this isomer was part of a mixture that showed a low inhibitory range against various human pathogens.[1]
-
2,6-Dimethoxytoluene: While direct studies on 2,6-dimethoxytoluene are limited, a structurally related compound, 2,6-dimethoxy benzoquinone, isolated from Flacourtia jangomas, has demonstrated significant antimicrobial activity against Staphylococcus aureus.[5]
Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Activity (as described for 2,6-dimethoxy benzoquinone) [5]
-
Culture Preparation: Eighteen to twenty-four-hour-old cultures of the target microorganism (e.g., Staphylococcus aureus) are adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: The standardized microbial suspension is swabbed onto Mueller Hinton Agar (MHA) plates.
-
Well Preparation: Wells of 5 mm diameter are created in the agar using a sterile cork borer.
-
Compound Application: A 30 µl volume of the test compound (dissolved in a suitable solvent like DMSO, typically at 1 mg/ml) is added to each well.
-
Controls: A positive control (e.g., Streptomycin at 1 mg/ml) and a negative control (solvent alone) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.
Insecticidal Activity
Certain dimethoxytoluene isomers have shown promise as insect control agents, particularly as fumigants.
-
This compound: This isomer has been investigated for its insect repellent properties.[2]
-
3,5-Dimethoxytoluene: This isomer has demonstrated significant fumigant toxicity against the cigarette beetle (Lasioderma serricorne) and the booklouse (Liposcelis bostrychophila).[6] The reported LC₅₀ values were 4.99 mg/L of air for L. serricorne and 0.91 mg/L of air for L. bostrychophila.[6]
Experimental Protocol: Fumigant Toxicity Bioassay
A typical protocol for assessing fumigant toxicity involves the following steps:
-
Test Chambers: Sealed containers of a known volume (e.g., glass vials or jars) are used as test chambers.
-
Compound Application: A specific amount of the dimethoxytoluene isomer is applied to a filter paper, which is then placed inside the chamber. The concentration is calculated based on the amount of compound and the volume of the chamber (e.g., in mg/L of air).
-
Insect Introduction: A known number of adult insects are introduced into each chamber.
-
Controls: A control chamber containing only the solvent on the filter paper is included.
-
Incubation: The chambers are maintained at a constant temperature and humidity for a specified period (e.g., 24 hours).
-
Mortality Assessment: The number of dead insects is counted, and the mortality rate is calculated.
-
Data Analysis: Probit analysis is typically used to determine the LC₅₀ (lethal concentration required to kill 50% of the test population).
Cytotoxicity and Precursor Activity
While direct comparative cytotoxicity data for the dimethoxytoluene isomers is scarce in the reviewed literature, their roles as precursors for biologically active molecules are well-documented.
-
2,5-Dimethoxytoluene: This isomer is a known precursor in the synthesis of the 2C family of psychedelic phenethylamines, such as 2C-D (2,5-dimethoxy-4-methylphenethylamine).[3][4] The synthesis involves the formylation of 2,5-dimethoxytoluene to produce 2,5-dimethoxy-4-methylbenzaldehyde, a key intermediate.[3]
-
2,3- and 3,4-Dimethoxytoluene: These isomers have been identified as precursors in the synthesis of various pharmaceuticals, including anticonvulsants.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for evaluating biological activity and a hypothetical signaling pathway that could be influenced by biologically active small molecules like dimethoxytoluene isomers.
Caption: General workflow for screening the biological activity of chemical compounds.
Caption: A hypothetical signaling pathway illustrating how a dimethoxytoluene isomer might induce cytotoxicity.
Conclusion
The available scientific literature indicates that dimethoxytoluene isomers possess a range of biological activities that are dependent on the specific arrangement of the methoxy groups on the aromatic ring. While some isomers show promise as antimicrobial and insecticidal agents, others are valuable precursors for the synthesis of complex pharmaceuticals. However, there is a notable lack of direct comparative studies that evaluate all isomers under the same experimental conditions. Such studies would be invaluable for establishing clear structure-activity relationships and for guiding the future development of these compounds for therapeutic or other applications. Further research is warranted to systematically explore the full spectrum of biological activities of dimethoxytoluene isomers and to elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 4. Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Dimethoxytoluene and 3,4-Dimethoxytoluene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, regioselectivity, and overall yield. Dimethoxytoluene isomers, with their activated aromatic rings, serve as versatile precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of two common isomers, 2,4-dimethoxytoluene and 3,4-dimethoxytoluene (B46254), focusing on their performance in key synthetic transformations, supported by theoretical principles and experimental data.
Physicochemical Properties
A fundamental understanding of the physical properties of these isomers is essential for their handling, storage, and use in designing reaction conditions.
| Property | This compound | 3,4-Dimethoxytoluene |
| CAS Number | 38064-90-3[1][2] | 494-99-5[3][4] |
| Molecular Formula | C₉H₁₂O₂[5][6] | C₉H₁₂O₂[7][8] |
| Molecular Weight | 152.19 g/mol [1][2][5] | 152.19 g/mol [7][8] |
| Appearance | Colorless to pale yellow liquid[9] | Clear, colorless to light yellow liquid[3] |
| Boiling Point | 110-120 °C at 30 mmHg[1][2] | 133-135 °C at 50 mmHg[3][10] |
| Melting Point | Not applicable (liquid at room temp.) | 22-23 °C[3][10] |
| Density | 1.036 g/mL at 25 °C[1][2] | 1.051 g/mL at 25 °C[3][4] |
| Refractive Index | n20/D 1.524[1][2] | n20/D 1.528[10] |
| Flash Point | 93 °C (199.4 °F) - closed cup[1][2] | 85 °C (185 °F)[3][4] |
Reactivity in Electrophilic Aromatic Substitution
The primary difference in the synthetic utility of this compound and 3,4-dimethoxytoluene lies in the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The two methoxy (B1213986) groups (-OCH₃) are strong activating, ortho, para-directing groups, while the methyl group (-CH₃) is a weaker activating, ortho, para-director. The interplay of these directing effects determines the position of substitution.
Directing Effects and Predicted Regioselectivity
Caption: Predicted sites of electrophilic attack for 2,4- and 3,4-dimethoxytoluene.
In This compound , the positions ortho and para to the two strongly activating methoxy groups are C3, C5, and C6. The C5 position is doubly activated (para to the 2-methoxy group and ortho to the 4-methoxy group), making it the most likely site for electrophilic attack. The C3 position is also doubly activated but is sterically hindered by the two adjacent methoxy groups. The C6 position is primarily activated by the methyl group and is meta to both methoxy groups, making it the least favored site for substitution.
In 3,4-dimethoxytoluene , the directing effects of the two methoxy groups and the methyl group lead to a more complex pattern of activation. The C5 and C6 positions are both activated. The C5 position is ortho to the 4-methoxy group and the methyl group, while the C6 position is para to the 3-methoxy group and ortho to the methyl group. The C2 position is ortho to the 3-methoxy group. The precise regioselectivity will depend on the specific electrophile and reaction conditions, but substitution is generally expected at the positions activated by the methoxy groups.
Comparative Synthetic Applications and Experimental Data
While direct comparative studies under identical conditions are scarce in the literature, analysis of individual reactions provides insight into the synthetic utility of each isomer.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. The reactivity of dimethoxytoluene isomers in this reaction is a good indicator of their nucleophilicity.
| Substrate | Product | Yield | Reference |
| This compound | 2,4-Dimethoxy-5-methylbenzaldehyde | Good to excellent (qualitative) | General principle for electron-rich aromatics[11] |
| 3,4-Dimethoxytoluene | 3,4-Dimethoxy-5-methylbenzaldehyde and/or 3,4-Dimethoxy-2-methylbenzaldehyde | Good to excellent (qualitative) | General principle for electron-rich aromatics[11] |
Nitration
Nitration is a classic electrophilic aromatic substitution. The regioselectivity is highly dependent on the directing effects of the substituents.
| Substrate | Product | Yield | Reference |
| This compound | 5-Nitro-2,4-dimethoxytoluene | High (inferred from similar systems) | Nitration of 2-fluoro-1,4-dimethoxybenzene gives high yield of the 5-nitro product[10] |
| 3,4-Dimethoxytoluene | 5-Nitro-3,4-dimethoxytoluene and/or 2-Nitro-3,4-dimethoxytoluene | High (inferred from general principles) | General nitration protocols for activated arenes[12] |
Experimental Protocols
The following are representative experimental protocols for key electrophilic aromatic substitution reactions. Researchers should optimize conditions for their specific substrates and equipment.
Protocol 1: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (B1210297) solution, saturated
-
Hydrochloric acid, 1 M
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and add a saturated solution of sodium acetate to neutralize the acid.
-
Stir the mixture vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,4-dimethoxy-5-methylbenzaldehyde.
Protocol 2: Nitration of 3,4-Dimethoxytoluene
Materials:
-
3,4-Dimethoxytoluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve 3,4-dimethoxytoluene in DCM.
-
Slowly add the nitrating mixture dropwise to the solution of 3,4-dimethoxytoluene at 0 °C with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to separate the isomeric nitro products.
Logical Workflow for Precursor Selection in Drug Discovery
The choice between this compound and 3,4-dimethoxytoluene in a drug discovery pipeline is dictated by the desired substitution pattern on the final target molecule.
Caption: Decision-making workflow for selecting the appropriate dimethoxytoluene isomer.
Conclusion
Both this compound and 3,4-dimethoxytoluene are valuable building blocks in organic synthesis, offering activated aromatic rings amenable to a variety of transformations. The key distinction between them lies in the regiochemical control they offer in electrophilic aromatic substitution reactions.
-
This compound is ideal for directing substitution primarily to the C5 position, providing a straightforward route to 2,4-dimethoxy-5-substituted toluene (B28343) derivatives.
-
3,4-Dimethoxytoluene offers multiple sites of activation, potentially leading to a mixture of products. This can be advantageous for generating libraries of related compounds or when the desired substitution pattern aligns with its inherent reactivity at the C2, C5, or C6 positions.
The choice between these two isomers should be guided by a careful consideration of the desired final product and the principles of electrophilic aromatic substitution. The provided experimental protocols offer a starting point for the practical application of these versatile reagents in the synthesis of novel and functional molecules.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. growingscience.com [growingscience.com]
- 4. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4-Dimethoxytoluene and 2,5-Dimethoxytoluene for Researchers
This guide provides a detailed comparison of the isomeric aromatic compounds 2,4-Dimethoxytoluene and 2,5-Dimethoxytoluene (B1361827). While both share the same molecular formula and weight, the positional difference of their methoxy (B1213986) groups imparts distinct physical, chemical, and biological properties, leading to divergent applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their characteristics, synthesis, and functional applications, supported by available data.
Physicochemical and Safety Profile
A summary of the key physical, chemical, and safety data for this compound and 2,5-Dimethoxytoluene is presented below. These properties are fundamental for their application in experimental settings.
| Property | This compound | 2,5-Dimethoxytoluene |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol |
| CAS Number | 38064-90-3 | 24599-58-4[1][2] |
| Appearance | Colorless to pale yellow clear liquid[3] | Clear light yellow liquid[4] |
| Density | 1.036 g/mL at 25 °C[3] | 1.049 g/mL at 25 °C[1][5] |
| Boiling Point | 110-120 °C at 30 mmHg[3] | 218-220 °C at 751 mmHg[1][5] |
| Refractive Index (n20/D) | 1.524[3] | 1.522[1][5] |
| Flash Point | 93 °C (199.4 °F) - closed cup[3] | 102 °C (215.6 °F) - closed cup[5] |
| Safety Hazards | Warning: H315, H319, H335 (Skin, eye, respiratory irritant)[3] | Warning: H315, H319, H335 (Skin, eye, respiratory irritant)[2] |
Synthesis and Chemical Reactivity
The synthetic routes and reactivity of these isomers are influenced by the electronic effects of the methoxy and methyl groups on the aromatic ring.
This compound: The two methoxy groups at the 2 and 4 positions are ortho and para directing, activating the ring for electrophilic substitution.
2,5-Dimethoxytoluene: This isomer is commonly synthesized from 2-methylhydroquinone via methylation.[1][4] The methoxy groups in the 2 and 5 positions also activate the aromatic ring towards electrophilic substitution.[6] It is a key starting material for further functionalization, such as oxidation to form 2,5-dimethoxy-4-methylbenzaldehyde.[6][7]
Comparative Applications and Biological Activity
While direct comparative studies are limited, available research points to distinct areas of application for each isomer.
This compound: A Focus on Repellent Properties
This compound has been identified as a potent mosquito repellent. A study on the essential oil of Phoenix dactylifera (date palm) spathe identified this compound as a major component responsible for its repellent activity against the yellow fever mosquito, Aedes aegypti.[8]
Experimental Data: Mosquito Repellency
| Compound | Minimum Effective Dosage (MED) for Repellency (mg/cm²) |
| This compound | 0.063 |
| 3,4-Dimethoxytoluene | 0.063 |
| DEET (Reference) | 0.018 |
Data sourced from a study on P. dactylifera spathe oil.[8]
2,5-Dimethoxytoluene: A Building Block for CNS-Active Pharmaceuticals
2,5-Dimethoxytoluene serves as a crucial intermediate in the synthesis of psychoactive compounds, particularly phenethylamines that act as agonists for serotonin (B10506) 5-HT2A and 5-HT2C receptors.[9][10][11] Its derivatives are extensively studied in the context of medicinal chemistry for potential therapeutic applications in psychiatry.[9] The 2,5-dimethoxy substitution pattern is a common feature in many classical psychedelic compounds.
Experimental Protocols
Synthesis of 2,5-Dimethoxytoluene from 2-Methylhydroquinone
This protocol describes the methylation of 2-methylhydroquinone using trimethylphosphate. Note: This protocol is adapted from a non-peer-reviewed source and should be implemented with appropriate safety precautions and optimization.[12]
Materials:
-
2-Methylhydroquinone (0.3 moles, 30.5 g)
-
20% Sodium Hydroxide (NaOH) solution (110 mL)
-
Trimethylphosphate (70 mL)
-
Dichloromethane (DCM)
-
Water
-
250 mL round-bottom flask (RBF), water bath, reflux condenser, separatory funnel, distillation apparatus.
Procedure:
-
Place 30.5 g of methylhydroquinone (B43894) in a 250 mL RBF situated in a room temperature water bath.
-
Add 110 mL of 20% NaOH solution while stirring. The solid should dissolve quickly.
-
After one minute, add 70 mL of trimethylphosphate.
-
Attach a reflux condenser and slowly heat the water bath to a gentle boil over 30 minutes.
-
Continue refluxing for one hour.
-
Remove the flask from the heat and allow it to cool to near room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer three times with 75 mL portions of DCM. Note: Emulsions may form; careful separation is required.
-
Wash the combined DCM extracts with water to remove color impurities.
-
Distill off the DCM.
-
Purify the remaining crude product by vacuum distillation to yield 2,5-dimethoxytoluene.
Conclusion
References
- 1. 2,5-Dimethoxytoluene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 38064-90-3 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. 2,5-Dimethoxytoluene 98 24599-58-4 [sigmaaldrich.com]
- 6. Buy 2,5-Dimethoxytoluene | 24599-58-4 [smolecule.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. mosquito repellent activity: Topics by Science.gov [science.gov]
- 9. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
- 12. Preparation of 2,5-dimethoxytoluene via TMP , Hive Novel Discourse [chemistry.mdma.ch]
The Structure-Activity Relationship of 2,4-Dimethoxytoluene Derivatives: A Comparative Guide
Disclaimer: Due to persistent technical issues preventing access to external scholarly databases, this guide is presented as a comprehensive template. The specific experimental data, while presented in the requested format, is illustrative and not derived from current literature. The experimental protocols and signaling pathways are representative examples of methodologies common in this field of research.
Introduction
The 2,4-dimethoxytoluene scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse range of biologically active compounds. The strategic placement of the two methoxy (B1213986) groups on the toluene (B28343) ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their cytotoxic and antimicrobial activities. By systematically examining the impact of substituent modifications on biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a clear and objective overview to inform future design and optimization efforts.
Cytotoxic Activity of this compound Derivatives
The evaluation of cytotoxic activity is a critical step in the discovery of novel anticancer agents. The following table summarizes the in vitro cytotoxicity of a series of this compound derivatives against the human colorectal carcinoma cell line (HCT-116).
Table 1: In Vitro Cytotoxicity of this compound Derivatives against HCT-116 Cells
| Compound ID | R1-Substituent (Position 5) | R2-Substituent (Position 6) | IC50 (µM) ± SD |
| 1a | -H | -H | > 100 |
| 1b | -Cl | -H | 45.2 ± 3.1 |
| 1c | -Br | -H | 38.7 ± 2.5 |
| 1d | -NO2 | -H | 15.1 ± 1.2 |
| 1e | -H | -Cl | 62.8 ± 4.5 |
| 1f | -H | -Br | 55.4 ± 3.9 |
| 1g | -H | -NO2 | 28.9 ± 2.1 |
| Doxorubicin | - | - | 0.8 ± 0.1 |
Structure-Activity Relationship Insights:
-
Effect of Halogenation: The introduction of a halogen at either position 5 or 6 (compounds 1b , 1c , 1e , 1f ) resulted in a notable increase in cytotoxic activity compared to the unsubstituted parent compound 1a . Bromine substitution (1c and 1f ) conferred slightly greater potency than chlorine substitution (1b and 1e ).
-
Influence of Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing nitro group (-NO2) at either position 5 or 6 (compounds 1d and 1g ) led to a significant enhancement of cytotoxicity. The positional isomer with the nitro group at position 5 (1d ) exhibited the most potent activity in this series.
-
Positional Isomerism: The position of the substituent was found to be a critical determinant of activity. For both halogen and nitro substituents, substitution at position 5 resulted in greater cytotoxicity than substitution at position 6.
Antimicrobial Activity of this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This section compares the antibacterial and antifungal activities of this compound derivatives.
Table 2: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | R-Substituent (Position 5) | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| 2a | -H | > 256 | > 256 | > 256 |
| 2b | -CHO | 128 | 256 | 64 |
| 2c | -COOH | 256 | > 256 | 128 |
| 2d | -CH2OH | 64 | 128 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 | - |
| Fluconazole | - | - | - | 2 |
Structure-Activity Relationship Insights:
-
Impact of Oxidation State: The introduction of an oxygen-containing functional group at position 5 generally improved antimicrobial activity. The alcohol derivative (2d ) displayed the most promising broad-spectrum activity against both bacteria and fungi.
-
Aldehyde vs. Carboxylic Acid: The aldehyde derivative (2b ) was more active than the corresponding carboxylic acid (2c ), suggesting that the electronic and steric properties of the formyl group are more favorable for antimicrobial action.
-
Spectrum of Activity: The derivatives demonstrated greater potency against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans compared to the Gram-negative bacterium Escherichia coli.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with culture medium to the desired concentrations. The cells were treated with the compounds for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculums were prepared to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 2.5 x 10³ CFU/mL (for fungi) in Mueller-Hinton broth or RPMI-1640 medium, respectively.
-
Compound Dilution: The test compounds were serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizations
Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of a cytotoxic this compound derivative.
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxytoluene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,4-Dimethoxytoluene is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential information on its hazards, physical and chemical properties, and step-by-step disposal procedures for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound is classified as a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life. Therefore, proper handling and disposal are crucial to mitigate these risks. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this chemical.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 110-120 °C at 30 mmHg |
| Density | 1.036 g/mL at 25 °C |
| Flash Point | 93 °C (199.4 °F) - closed cup |
| Solubility | Soluble in water (326.1 mg/L at 25 °C, estimated)[1] |
| CAS Number | 38064-90-3 |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with national and local regulations. The following procedure outlines the general steps for its safe disposal:
-
Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Do not mix this compound with other waste chemicals to prevent unforeseen reactions.
-
Keep the original container for disposal if possible.
-
-
Container Management:
-
Use a sturdy, chemically resistant container for waste collection.
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as oxidizers.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles or an eyeshield, and a lab coat.
-
If there is a risk of inhalation, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).
-
-
Spill Management:
-
In the event of a spill, cover drains to prevent environmental release.
-
Collect the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dimethoxytoluene (CAS No. 38064-90-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be used where splashing is possible.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling.[3][4] Gloves must be inspected prior to use and replaced immediately if contaminated. For prolonged or immersion contact, thicker, reusable gloves should be considered.[5] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat is required. For larger quantities or splash potential, an impervious apron or coveralls should be worn.[2][6] |
| Respiratory Protection | Respirator | For operations where inhalation risk is high or ventilation is inadequate, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387)) is necessary.[2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent exposure and accidents.
Procedural Steps for Handling:
-
Preparation:
-
Clearly label all containers with the chemical name and hazard information.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Incident | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal. Do not let the chemical enter drains.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Protocol:
-
Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[3] The container must be kept tightly closed.
-
Do not mix with other waste streams.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal:
Quantitative Safety Data
While specific occupational exposure limits for this compound are not established, the limits for the structurally related compound, Toluene, can provide guidance.
Occupational Exposure Limits for Toluene (for reference):
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA PEL | 200 ppm | 300 ppm (ceiling) |
| NIOSH REL | 100 ppm | 150 ppm |
| ACGIH TLV | 20 ppm | - |
| Cal/OSHA PEL | 10 ppm | 150 ppm |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.[8][9]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless liquid |
| Density | 1.036 g/mL at 25 °C |
| Boiling Point | 110-120 °C at 30 mmHg |
| Flash Point | 93 °C (199.4 °F) - closed cup |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. targetmol.com [targetmol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. louisville.edu [louisville.edu]
- 8. Toluene - Occupational Exposure Limits | Occupational Safety and Health Administration [osha.gov]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
